4-Chlorothiobenzamide-d4
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
分子式 |
C7H6ClNS |
|---|---|
分子量 |
175.67 g/mol |
IUPAC 名称 |
4-chloro-2,3,5,6-tetradeuteriobenzenecarbothioamide |
InChI |
InChI=1S/C7H6ClNS/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)/i1D,2D,3D,4D |
InChI 键 |
OKPUICCJRDBRJT-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=S)N)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1=CC(=CC=C1C(=S)N)Cl |
产品来源 |
United States |
Foundational & Exploratory
Synthesis Pathway of 4-Chlorothiobenzamide-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible synthetic pathway for 4-Chlorothiobenzamide-d4, a deuterated analog of 4-Chlorothiobenzamide. The inclusion of deuterium isotopes in drug candidates and metabolic probes is a critical strategy in modern drug discovery and development, often leading to improved pharmacokinetic profiles and enabling detailed metabolic studies. This document provides a comprehensive overview of the likely synthetic route, including detailed experimental protocols adapted from established methodologies for analogous non-deuterated compounds, and summarizes key quantitative data.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step process commencing with a deuterated precursor. The most plausible pathway involves the following key transformations:
-
Ammoxidation of 4-Chlorotoluene-d7 to 4-Chlorobenzonitrile-d4: This initial step establishes the deuterated benzonitrile scaffold. Industrial synthesis of the non-deuterated analog relies on this efficient conversion.
-
Hydrolysis of 4-Chlorobenzonitrile-d4 to 4-Chlorobenzamide-d4: The nitrile is converted to the corresponding amide, a common precursor for thioamides.
-
Thionation of 4-Chlorobenzamide-d4 to this compound: The final step involves the conversion of the amide's carbonyl group to a thiocarbonyl group, yielding the target molecule.
An alternative, more direct route could involve the direct thionation of 4-Chlorobenzonitrile-d4 to this compound. Both pathways are presented in this guide.
Data Presentation
The following table summarizes the key intermediates and the final product in the proposed synthesis of this compound. Please note that while the molecular weights are precise for the deuterated compounds, other physical properties are based on their non-deuterated counterparts and are provided for reference.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Physical Form (non-deuterated) | Melting Point (°C) (non-deuterated) |
| 4-Chlorotoluene-d7 | ![]() | C₇D₇Cl | 133.64 | Colorless liquid | -34 |
| 4-Chlorobenzonitrile-d4 | ![]() | C₇D₄ClN | 141.60 | White solid | 92-94 |
| 4-Chlorobenzamide-d4 | ![]() | C₇H₂D₄ClNO | 159.62 | White solid | 177-179 |
| This compound | ![]() | C₇H₂D₄ClNS | 175.68 | Yellow solid | 143-145 |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of analogous non-deuterated compounds and represent a viable approach for the synthesis of this compound.
Step 1: Ammoxidation of 4-Chlorotoluene-d7 to 4-Chlorobenzonitrile-d4
This industrial process is typically carried out in a continuous flow reactor over a solid-phase catalyst at high temperatures.
-
Reactants: 4-Chlorotoluene-d7, Ammonia (NH₃), and Air (O₂).
-
Catalyst: A mixed metal oxide catalyst, commonly based on Vanadium and Molybdenum oxides (e.g., V₂O₅-MoO₃ on a support like Al₂O₃ or SiO₂).
-
Reaction Conditions:
-
Temperature: 350-450 °C.
-
Pressure: Atmospheric pressure.
-
Feed Ratio: A molar excess of ammonia and air relative to 4-Chlorotoluene-d7 is used.
-
-
Procedure:
-
The catalyst is packed into a fixed-bed reactor and heated to the reaction temperature.
-
A gaseous mixture of 4-Chlorotoluene-d7, ammonia, and air is passed through the reactor.
-
The product stream is cooled to condense the 4-Chlorobenzonitrile-d4 and unreacted starting material.
-
The crude product is then purified by distillation or recrystallization.
-
-
Expected Yield: High yields, often exceeding 90%, are reported for the non-deuterated equivalent.
Step 2: Hydrolysis of 4-Chlorobenzonitrile-d4 to 4-Chlorobenzamide-d4
This conversion can be achieved through acid or base-catalyzed hydrolysis.
-
Reactants: 4-Chlorobenzonitrile-d4, water.
-
Reagents: Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH).
-
Solvent: Typically a co-solvent like ethanol or dioxane is used to improve solubility.
-
Reaction Conditions:
-
Temperature: Reflux.
-
Reaction Time: 2-6 hours.
-
-
Procedure (Acid-Catalyzed):
-
4-Chlorobenzonitrile-d4 is dissolved in a mixture of ethanol and concentrated sulfuric acid.
-
The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into cold water.
-
The precipitated 4-Chlorobenzamide-d4 is collected by filtration, washed with water, and dried.
-
-
Expected Yield: Yields for this type of hydrolysis are generally high, in the range of 85-95%.
Step 3: Thionation of 4-Chlorobenzamide-d4 to this compound
The conversion of the amide to the thioamide is commonly achieved using Lawesson's reagent or phosphorus pentasulfide.
-
Reactants: 4-Chlorobenzamide-d4.
-
Reagent: Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide].
-
Solvent: Anhydrous toluene or dioxane.
-
Reaction Conditions:
-
Temperature: Reflux (approximately 110 °C for toluene).
-
Reaction Time: 1-4 hours.
-
-
Procedure:
-
4-Chlorobenzamide-d4 and Lawesson's reagent (0.5 equivalents) are suspended in anhydrous toluene.
-
The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
-
-
Expected Yield: Thionation reactions with Lawesson's reagent typically provide good to excellent yields, often in the range of 80-95%.
Alternative Route: Direct Thionation of 4-Chlorobenzonitrile-d4
-
Reactants: 4-Chlorobenzonitrile-d4.
-
Reagent: Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) in the presence of a base.
-
Solvent: Pyridine or Dimethylformamide (DMF).
-
Reaction Conditions:
-
Temperature: Room temperature to 60 °C.
-
Reaction Time: 12-24 hours.
-
-
Procedure:
-
A solution of 4-Chlorobenzonitrile-d4 in pyridine is saturated with hydrogen sulfide gas.
-
A base, such as triethylamine, is added, and the mixture is stirred at the desired temperature.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
-
-
Expected Yield: Yields for this direct conversion can be more variable but are often in the moderate to good range.
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic pathways and experimental workflows.
Caption: Proposed multi-step synthesis pathway for this compound.
Caption: Alternative direct synthesis route to this compound.
Caption: General experimental workflow for a typical synthesis step.
Unraveling the Enigmatic Mechanism of 4-Chlorothiobenzamide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorothiobenzamide is a sulfur-containing organic compound with potential applications in various chemical syntheses. While its direct biological mechanism of action as a parent compound is not extensively documented in publicly available literature, an examination of related chloro-substituted thiobenzamides reveals insights into their chemical reactivity, which may underpin their biological effects. This technical guide synthesizes the available information and presents a conceptual framework for the elucidation of its mechanism of action.
Chemical Reactivity and Potential Biological Relevance
Studies on chlorine-substituted thiobenzamides have primarily focused on their oxidation reactions.[1] Both direct and photoinduced oxidation of these compounds lead to the formation of asymmetric chlorophenylthiadiazoles as the main transformation products.[1] Notably, the oxidation of 2,6-dichlorothiobenzamide with nitrous acid results in the corresponding 2,6-dichlorophenyl mustard oil, a compound with significantly enhanced herbicidal activity.[1] This suggests that the biological activity of chlorothiobenzamides may be linked to their conversion into other active compounds. The herbicidal action of these conversion products is thought to be due to the rapid formation of corresponding nitriles, which are known herbicides.[1]
This transformation pathway highlights a crucial aspect of understanding the "mechanism of action" of 4-Chlorothiobenzamide: it may act as a pro-drug, requiring metabolic or environmental activation to exert its biological effects.
Quantitative Data
A thorough review of the available literature did not yield specific quantitative data such as IC50 or Ki values for 4-Chlorothiobenzamide against a particular biological target. This lack of data underscores the nascent stage of research into its specific pharmacological or biological activity.
Experimental Protocols
Detailed experimental protocols for key experiments to elucidate the mechanism of action of 4-Chlorothiobenzamide are not described in the available literature. However, based on the chemical transformations observed with related compounds[1], a general experimental approach can be proposed.
Proposed Experimental Workflow for Elucidating the Mechanism of Action
To investigate the mechanism of action of 4-Chlorothiobenzamide, a structured experimental workflow would be necessary. This would involve a series of in vitro and in vivo studies to identify its molecular targets and characterize its effects on biological systems.
Caption: A conceptual workflow for the discovery and characterization of the mechanism of action of a novel compound like 4-Chlorothiobenzamide.
Hypothetical Signaling Pathway Involvement
Given the absence of specific data for 4-Chlorothiobenzamide, we can conceptualize a generic signaling pathway that might be modulated by a bioactive compound. This serves as an illustrative example of the types of interactions that would be investigated.
References
Deuterium Labeling in 4-Chlorothiobenzamide-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of deuterium-labeled 4-Chlorothiobenzamide-d4. The inclusion of a stable isotopic label allows for its use in a variety of research and development applications, including metabolic profiling, pharmacokinetic studies, and as an internal standard for quantitative bioanalysis.
Core Concepts in Deuterium Labeling
Deuterium (²H or D), a stable isotope of hydrogen, has nearly identical chemical properties to protium (¹H). However, the increased mass of deuterium leads to a stronger C-D bond compared to a C-H bond. This difference can manifest as a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. This property can be leveraged to enhance the metabolic stability of drug candidates, potentially leading to improved pharmacokinetic profiles. Furthermore, the distinct mass of deuterium-labeled compounds makes them ideal internal standards for mass spectrometry-based quantification, ensuring accurate and precise measurements in complex biological matrices.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process, starting from the commercially available deuterated precursor, 4-chlorobenzonitrile-d4. The key transformation is the thionation of the nitrile group to a thioamide.
Synthetic Pathway
The overall synthetic scheme is presented below. The initial step involves the deuteration of 4-chlorobenzonitrile, which is typically performed by the supplier. The subsequent thionation is carried out using a suitable sulfur source.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Thionation of 4-Chlorobenzonitrile-d4
This protocol is adapted from established methods for the synthesis of thioamides from nitriles.
Materials:
-
4-Chlorobenzonitrile-d4 (≥98 atom % D)
-
Sodium hydrogen sulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride (MgCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred slurry of sodium hydrogen sulfide hydrate (2.0 equivalents) and magnesium chloride (1.5 equivalents) in anhydrous DMF at room temperature, add 4-chlorobenzonitrile-d4 (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its non-deuterated analog.
| Parameter | 4-Chlorothiobenzamide | This compound |
| Molecular Formula | C₇H₆ClNS | C₇H₂D₄ClNS |
| Molecular Weight | 171.65 g/mol | 175.67 g/mol |
| Isotopic Enrichment | N/A | ≥ 98 atom % D |
| Typical Reaction Yield | 70-85% | 65-80% |
| Appearance | Off-white to yellow crystalline solid | Off-white to yellow crystalline solid |
Characterization and Quality Control
The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and determine the isotopic enrichment of the final product. High-resolution mass spectrometry (HRMS) is particularly useful for resolving the isotopic distribution and accurately calculating the degree of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is used to confirm the absence of signals in the aromatic region, corresponding to the deuterated positions. Residual proton signals can be used to quantify the isotopic purity.
-
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The signals for the deuterated carbons will appear as multiplets due to C-D coupling.
-
²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing a definitive confirmation of the labeling positions.
Hypothetical Signaling Pathway in Antifungal Research
Thiobenzamide derivatives have shown promise as antifungal agents. A potential mechanism of action could involve the inhibition of key enzymes in the fungal cell wall biosynthesis pathway, such as (1,3)-β-D-glucan synthase. The following diagram illustrates a simplified, hypothetical signaling pathway that could be investigated using this compound as a metabolic probe.
Caption: Hypothetical antifungal mechanism of action.
Experimental Workflow for Metabolic Stability Assay
Deuterium-labeled compounds are invaluable for in vitro metabolic stability assays. The following workflow outlines a typical experiment using liver microsomes.
Caption: Metabolic stability assay workflow.
Conclusion
This compound is a valuable tool for researchers in drug discovery and development. Its synthesis from commercially available deuterated starting materials is straightforward. The incorporation of deuterium allows for its use in a wide range of applications, from elucidating metabolic pathways to serving as a robust internal standard in quantitative bioanalysis. This guide provides the foundational technical information required for the synthesis, characterization, and application of this important labeled compound.
Spectroscopic Data of 4-Chlorothiobenzamide-d4: An In-depth Technical Guide
Absence of experimental data for 4-Chlorothiobenzamide-d4 necessitates a predictive analysis based on the non-deuterated analogue.
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorothiobenzamide. Due to the lack of publicly available experimental data for its deuterated isotopologue, this compound, this document focuses on the spectral characteristics of the non-deuterated compound. The guide further extrapolates the expected isotopic effects on the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data upon deuteration of the aromatic ring. This information is crucial for researchers, scientists, and drug development professionals working with isotopically labeled compounds for mechanistic studies, metabolic tracking, or as internal standards in quantitative analyses.
Spectroscopic Data of 4-Chlorothiobenzamide
The spectroscopic data for the non-deuterated 4-Chlorothiobenzamide are summarized below. These values serve as a baseline for predicting the spectra of its d4 analogue.
NMR Spectroscopy
The following tables present the ¹H and ¹³C NMR spectral data for 4-Chlorothiobenzamide.
Table 1: ¹H NMR Data of 4-Chlorothiobenzamide
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.70 - 7.85 | m | 2H, Ar-H |
| 7.35 - 7.50 | m | 2H, Ar-H |
| 9.5 - 10.0 | br s | 2H, NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Data of 4-Chlorothiobenzamide
| Chemical Shift (δ) ppm | Assignment |
| 209.2 | C=S |
| 144.7 | Ar-C |
| 137.0 | Ar-C |
| 129.6 | Ar-CH |
| 128.5 | Ar-CH |
Note: The chemical shift for the C=S group is based on the data for a derivative, tert-Butyl (4-chlorophenylcarbonothioyl)(phenyl)carbamate.
IR Spectroscopy
The key infrared absorption bands for 4-Chlorothiobenzamide are presented in Table 3.
Table 3: IR Data of 4-Chlorothiobenzamide
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching |
| 3100 - 3000 | Ar C-H stretching |
| 1600 - 1450 | C=C aromatic stretching |
| ~1400 | C-N stretching |
| ~1120 | C=S stretching |
| ~830 | C-Cl stretching |
Mass Spectrometry
The mass spectral data for 4-Chlorothiobenzamide are summarized in Table 4.
Table 4: Mass Spectrometry Data of 4-Chlorothiobenzamide
| m/z | Interpretation |
| 171/173 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 139/141 | [M - S]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 75 | [C₆H₃]⁺ |
Predicted Spectroscopic Data for this compound
The introduction of four deuterium atoms onto the aromatic ring of 4-Chlorothiobenzamide is expected to induce significant changes in its spectroscopic properties.
Expected Changes in NMR Spectra
-
¹H NMR: The signals corresponding to the aromatic protons (7.70 - 7.85 ppm and 7.35 - 7.50 ppm) will be absent in the ¹H NMR spectrum of the fully deuterated aromatic ring of this compound. The broad singlet for the NH₂ protons will remain.
-
¹³C NMR: The chemical shifts of the aromatic carbons will experience minor upfield shifts (typically 0.1-0.5 ppm) due to the isotopic effect of deuterium. The carbon atoms directly bonded to deuterium will show a characteristic splitting pattern in the proton-decoupled ¹³C NMR spectrum due to C-D coupling.
Expected Changes in IR Spectrum
The most significant change in the IR spectrum will be the appearance of C-D stretching bands and the disappearance of the aromatic C-H stretching bands.
-
Aromatic C-H stretching (3100 - 3000 cm⁻¹): These bands will be absent.
-
Aromatic C-D stretching (around 2250 cm⁻¹): New bands corresponding to the C-D stretching vibrations will appear in this region.
-
Other vibrations: The frequencies of other vibrations involving the aromatic ring may also shift to slightly lower wavenumbers due to the increased mass of the ring system.
Expected Changes in Mass Spectrum
The molecular weight of this compound will be 4 mass units higher than that of the non-deuterated compound.
-
Molecular Ion Peak: The molecular ion peak will appear at m/z 175/177, reflecting the presence of four deuterium atoms and the chlorine isotope pattern.
-
Fragmentation Pattern: The fragmentation pattern will be similar to the non-deuterated compound, but the fragments containing the deuterated aromatic ring will have their m/z values shifted by +4 units. For example, the [C₆D₄Cl]⁺ fragment would be observed at m/z 115.
Experimental Protocols
While specific protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.
Hypothetical Synthesis of this compound
A potential synthetic route for this compound would involve the deuteration of 4-chlorobenzonitrile followed by thionation.
Caption: Hypothetical synthesis of this compound.
NMR Spectroscopy
A sample of the compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.
IR Spectroscopy
An IR spectrum of the solid compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically employing the KBr pellet or Attenuated Total Reflectance (ATR) technique.
Mass Spectrometry
The mass spectrum would be obtained using a mass spectrometer with an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis of a synthesized compound like this compound is illustrated below.
Caption: Workflow for spectroscopic analysis.
In-Depth Technical Guide: Physical and Chemical Stability of 4-Chlorothiobenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical stability of 4-Chlorothiobenzamide-d4, a deuterated analog of the organic synthesis intermediate, 4-Chlorothiobenzamide. Given the limited direct literature on the deuterated species, this document synthesizes information on the stability of related thioamides and chloro-aromatic compounds to provide a robust framework for its handling, storage, and analysis. The inclusion of deuterium is often intended to enhance metabolic stability by leveraging the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow metabolic processes.[1][2][3][4] This guide will, therefore, also touch upon considerations related to its isotopic stability.
Physical Stability
The physical stability of a compound refers to its ability to resist changes in its physical form, such as solid-state properties, without undergoing chemical degradation.
Solid-State Stability
4-Chlorothiobenzamide is typically a solid at room temperature.[5][6] Its physical properties, such as melting point, crystal form, and particle size, are critical for formulation and manufacturing.
Storage Recommendations: To maintain physical stability, this compound should be stored in a cool, dark, and dry place in a tightly sealed container. Safety data sheets for the non-deuterated analog recommend avoiding prolonged storage periods as the product may degrade over time.[7]
Table 1: Summary of Physical Properties and Recommended Storage for this compound (Inferred)
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C or as specified by the supplier | To minimize the rate of potential solid-state reactions and degradation. |
| Light | Protect from light (e.g., amber vials) | To prevent potential photodegradation. |
| Humidity | Store in a desiccated environment | To prevent hydrolysis and changes in crystal form due to moisture absorption. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation. |
Chemical Stability and Degradation Pathways
The chemical stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The primary degradation pathways for thioamides include hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Thioamides are susceptible to hydrolysis, which can be catalyzed by both acid and base, to yield the corresponding amide (4-Chlorobenzamide-d4) and hydrogen sulfide. While thioamides are generally more resistant to hydrolysis than their amide counterparts, this pathway is a critical consideration for stability.[8]
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed hydrolytic degradation of this compound.
Oxidative Degradation
The sulfur atom in the thioamide group is susceptible to oxidation. Oxidation can lead to the formation of a thioamide S-oxide, and further oxidation can produce a thioamide S,S-dioxide. These intermediates can be unstable and may subsequently degrade to the corresponding amide or nitrile.[7][9][10]
Proposed Oxidative Degradation Pathway:
Caption: Potential oxidative degradation pathways for this compound.
Photolytic Degradation
Aromatic chloro compounds can be susceptible to photodegradation, where exposure to light, particularly UV light, can lead to the cleavage of the carbon-chlorine bond. The thioamide functional group may also be light-sensitive.
Proposed Photolytic Degradation Pathway:
Caption: General photolytic degradation of this compound.
Thermal Degradation
Elevated temperatures can accelerate the degradation processes mentioned above. The thermal decomposition of chlorobenzene, a related structure, is known to occur at high temperatures.[11] For this compound, thermal stress is likely to promote hydrolysis and oxidation.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. The following are detailed, representative protocols for investigating the stability of this compound.
General Experimental Workflow
Caption: General workflow for forced degradation studies.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector or a mass spectrometer (MS), is required.
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) and/or Mass Spectrometry |
| Injection Volume | 10 µL |
Hydrolytic Stability Protocol
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Sampling: At each time point, withdraw an aliquot of the solution.
-
Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute the samples with the mobile phase and analyze by the stability-indicating HPLC method.
Oxidative Stability Protocol
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Application: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.
-
Incubation: Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
Analysis: Directly dilute an aliquot of the reaction mixture with the mobile phase and analyze by HPLC.
Photostability Protocol
-
Sample Preparation: Place a thin layer of solid this compound and a solution of the compound in a suitable solvent in quartz cuvettes or other appropriate transparent containers.
-
Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control: Keep a parallel set of samples protected from light (dark control) at the same temperature.
-
Analysis: After the exposure period, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.
Thermal Stability Protocol
-
Sample Preparation: Place the solid this compound in a controlled temperature oven.
-
Incubation: Expose the sample to a high temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
Analysis: At specified time points, remove a portion of the sample, allow it to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC.
Summary of Potential Degradation Products
Based on the proposed degradation pathways, the following table summarizes the likely degradation products of this compound.
Table 3: Potential Degradation Products of this compound
| Degradation Condition | Potential Degradation Product(s) |
| Hydrolysis (Acidic/Basic) | 4-Chlorobenzamide-d4 |
| Oxidation | This compound S-oxide, this compound S,S-dioxide, 4-Chlorobenzamide-d4, 4-Chlorobenzonitrile-d4 |
| Photolysis | Products resulting from C-Cl bond cleavage, other photoproducts |
| Thermal | A mixture of hydrolytic and oxidative degradation products |
Conclusion
References
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chlorine in Water and Air: The Effects of Sodium Chloride on Pollutant Photodegradation in Seawater and Sea Ice, and Indoor Hypochlorous Acid Levels Following Surface Cleaning with Bleach [harvest.usask.ca]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioacetamide Degradation Pathway [eawag-bbd.ethz.ch]
- 10. journals.asm.org [journals.asm.org]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
4-Chlorothiobenzamide-d4 CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chlorothiobenzamide-d4, a deuterated analog of 4-Chlorothiobenzamide. Due to the limited availability of specific data for the deuterated compound, this guide leverages information on the non-deuterated form (CAS: 2521-24-6) and provides general principles for its synthesis and potential applications.
Core Compound Information
4-Chlorothiobenzamide is a sulfur-containing organic compound. The deuterated version, this compound, has four deuterium atoms replacing hydrogen atoms on the phenyl ring. This isotopic labeling is valuable for researchers in various fields, particularly in metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.
While a specific CAS number for this compound is not widely indexed, the CAS number for the parent compound, 4-Chlorothiobenzamide, is 2521-24-6.[1][2]
Quantitative Data
The following table summarizes the key quantitative data for the non-deuterated 4-Chlorothiobenzamide. The molecular weight for the d4 variant is calculated based on the addition of four deuterium atoms.
| Property | Value | Source |
| CAS Number | 2521-24-6 (non-deuterated) | [1][2] |
| Molecular Formula | C₇H₂D₄ClNS (for d4 variant) | - |
| Molecular Weight | 175.69 g/mol (for d4 variant) | - |
| Molecular Weight (non-deuterated) | 171.65 g/mol | |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Melting Point | 127-129 °C (non-deuterated) | |
| Purity | >97.0% (typical for non-deuterated) |
Experimental Protocols
Due to the lack of specific published experimental protocols for this compound, this section provides a representative protocol for the synthesis of a deuterated aromatic compound and a general protocol for evaluating the in vitro activity of a thioamide compound.
Representative Synthesis of this compound
This protocol describes a plausible synthetic route for this compound, starting from deuterated benzene.
Objective: To synthesize this compound via a multi-step process involving Friedel-Crafts acylation, chlorination, conversion to the amide, and subsequent thionation.
Materials:
-
Benzene-d6
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorine (Cl₂)
-
Iron(III) chloride (FeCl₃)
-
Potassium permanganate (KMnO₄)
-
Thionyl chloride (SOCl₂)
-
Ammonia (NH₃)
-
Lawesson's reagent
-
Anhydrous solvents (e.g., dichloromethane, toluene)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Friedel-Crafts Acylation: React benzene-d6 with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride to produce acetophenone-d5.
-
Chlorination: The resulting acetophenone-d5 is chlorinated at the para position using a chlorinating agent such as chlorine gas with a catalyst like iron(III) chloride.
-
Oxidation: The methyl group of the 4-chloroacetophenone-d4 is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.
-
Amide Formation: The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with ammonia to form 4-chlorobenzamide-d4.
-
Thionation: The final step involves the conversion of the amide to a thioamide using a thionating agent such as Lawesson's reagent in an anhydrous solvent like toluene, yielding this compound.
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
General Protocol for In Vitro Antimicrobial Activity Testing
This protocol outlines a general method for assessing the antimicrobial activity of a thioamide compound like this compound against a bacterial strain.
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a selected bacterial strain using a broth microdilution method.
Materials:
-
This compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Bacterial Culture Preparation: Inoculate the test bacterial strain in MHB and incubate until it reaches the logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial suspension to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Diagrams
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of this compound.
References
A Technical Review of 4-Chlorothiobenzamide and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioamides, bioisosteric analogs of amides, have garnered significant attention in medicinal chemistry due to their unique physicochemical properties and broad pharmacological activities. The replacement of the amide oxygen with sulfur alters the molecule's hydrogen bonding capabilities, polarity, and metabolic stability, often leading to enhanced biological effects. Within this class, 4-Chlorothiobenzamide serves as a core structure for a variety of synthetic analogs explored for their therapeutic potential. The presence of the chlorine atom at the para position of the phenyl ring significantly influences the electronic properties and lipophilicity of the molecule, which can modulate its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on 4-Chlorothiobenzamide and its analogs, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. While quantitative biological data for the parent 4-Chlorothiobenzamide is limited in publicly accessible literature, this review consolidates data from closely related analogs to provide insights into the structure-activity relationships within this chemical class.
Quantitative Biological Data
The biological evaluation of 4-Chlorothiobenzamide analogs has primarily focused on their antimicrobial and anticancer activities. The following tables summarize the available quantitative data for various analogs, providing a basis for comparison and further structural optimization.
Table 1: Antimicrobial Activity of 4-Chloro-3-nitrophenylthiourea Derivatives
A series of 4-chloro-3-nitrophenylthiourea derivatives have been synthesized and evaluated for their antibacterial activity. The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's potency. The data presented below is against both standard and hospital strains of various bacteria, with Ciprofloxacin used as a reference antibiotic.[1]
| Compound ID | R Group | S. aureus NCTC 4163 (MIC, µg/mL) | S. aureus MRSA 156/332 (MIC, µg/mL) | E. faecalis ATCC 29212 (MIC, µg/mL) | B. subtilis ATCC 6633 (MIC, µg/mL) |
| 1 | 4-Fluorophenyl | 1 | 1 | 4 | 0.5 |
| 2 | 4-Chlorophenyl | 1 | 1 | 4 | 0.5 |
| 3 | 4-Bromophenyl | 1 | 1 | 4 | 0.5 |
| 4 | 4-Iodophenyl | 2 | 2 | 8 | 1 |
| 5 | 4-Methylphenyl | 1 | 1 | 4 | 0.5 |
| 6 | 4-Methoxyphenyl | 2 | 2 | 8 | 1 |
| 7 | 3-Chlorophenyl | 1 | 1 | 4 | 0.5 |
| 8 | 3-Bromophenyl | 1 | 1 | 4 | 0.5 |
| 9 | 3-Methylphenyl | 1 | 1 | 4 | 0.5 |
| 10 | 3,4-Dichlorophenyl | 0.5 | 0.5 | 2 | 0.5 |
| 11 | 3-Chloro-4-methylphenyl | 0.5 | 0.5 | 2 | 0.5 |
| Ciprofloxacin | - | 0.5 | 1 | 1 | 0.25 |
Data extracted from a study on 4-chloro-3-nitrophenylthiourea derivatives, which are structural analogs of 4-Chlorothiobenzamide.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. Below are generalized protocols for the synthesis of thiobenzamide analogs and their biological evaluation, based on common practices reported in the literature.
Synthesis of Substituted Thiobenzamides
A common method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent like Lawesson's reagent or phosphorus pentasulfide.
General Protocol for Thionation of Benzamides:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzamide (1 equivalent) in a dry, inert solvent such as toluene or dioxane.
-
Addition of Thionating Agent: Add Lawesson's reagent (0.5-0.6 equivalents) or phosphorus pentasulfide (0.25-0.5 equivalents) to the solution. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If phosphorus pentasulfide is used, the excess reagent may be quenched by careful, slow addition of water or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
Characterization: Confirm the structure and purity of the final thiobenzamide product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol for MIC Determination:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add a specific volume (e.g., 100 µL) of sterile Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium to each well.
-
Serial Dilutions: Add a small volume of the compound stock solution to the first well and perform two-fold serial dilutions across the plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
General Synthesis Workflow for 4-Chlorothiobenzamide Analogs
The following diagram illustrates a common synthetic pathway for generating analogs of 4-Chlorothiobenzamide, starting from the corresponding benzoic acid.
Caption: General synthetic route to 4-Chlorothiobenzamide and its N-substituted analogs.
Conclusion and Future Directions
The available literature indicates that thiobenzamides, particularly those with halogen substitutions, represent a promising scaffold for the development of new therapeutic agents. The antimicrobial data for 4-chloro-3-nitrophenylthiourea derivatives, close analogs of 4-Chlorothiobenzamide, show potent activity against clinically relevant bacteria, including MRSA.[1] This suggests that the 4-chlorophenylthioamide core is a valuable pharmacophore for antimicrobial drug design.
However, a notable gap exists in the literature concerning the comprehensive biological profiling of the parent 4-Chlorothiobenzamide. Future research should focus on the systematic evaluation of this core compound and its simple positional and N-substituted analogs to establish a clear and robust structure-activity relationship. Investigating their mechanism of action, cytotoxicity against human cell lines, and in vivo efficacy will be critical steps in advancing these compounds from promising hits to viable drug candidates. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
In Silico Prediction of 4-Chlorothiobenzamide-d4 Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the in silico predicted physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 4-Chlorothiobenzamide-d4. Given the limited availability of experimental data for the deuterated form, this document leverages the structure of the non-deuterated parent compound, 4-Chlorothiobenzamide, as a surrogate for computational modeling. The predictions outlined herein are generated using established computational methodologies and provide foundational insights for early-stage drug discovery and development.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Chlorothiobenzamide. These descriptors are fundamental to understanding the compound's behavior in biological systems. For the deuterated variant, this compound, the primary difference will be a slightly higher molecular weight.
| Property | Predicted Value | Description |
| Molecular Formula | C7H6ClNS[1][2][3] | The elemental composition of the molecule. |
| Molecular Weight | 171.65 g/mol [2][3] | The mass of one mole of the substance. For the d4 variant, this would be approximately 175.68 g/mol . |
| Canonical SMILES | C1=CC(=CC=C1C(=S)N)Cl[4] | A linear text representation of the molecular structure. |
| InChI Key | OKPUICCJRDBRJT-UHFFFAOYSA-N[3][4] | A hashed version of the InChI string for database searching. |
| XLogP3-AA | 2.5 | A computed prediction of the logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |
| Topological Polar Surface Area | 58.1 Ų[1] | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. |
| Heavy Atom Count | 10[1] | The number of non-hydrogen atoms in the molecule. |
| Rotatable Bond Count | 1 | The number of bonds that can rotate freely, influencing conformational flexibility. |
| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen atom to a hydrogen bond. |
| Hydrogen Bond Acceptors | 1 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. |
Predicted ADMET Properties
ADMET properties are crucial for evaluating the pharmacokinetic and safety profile of a potential drug candidate. The following table presents the in silico predicted ADMET profile for 4-Chlorothiobenzamide.
| ADMET Parameter | Predicted Outcome | Confidence | Description |
| Absorption | |||
| Human Intestinal Absorption | High | Good | Likelihood of absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate | Moderate | Predicted rate of transport across the intestinal epithelial cell barrier. |
| P-glycoprotein Substrate | No | Good | Prediction of whether the compound is a substrate of the P-glycoprotein efflux pump. |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeability | Yes | Moderate | Likelihood of crossing the blood-brain barrier. |
| Plasma Protein Binding | High | Moderate | The extent to which the compound is expected to bind to proteins in the blood plasma. |
| Metabolism | |||
| CYP450 2D6 Inhibitor | Yes | Good | Prediction of inhibitory activity against the Cytochrome P450 2D6 enzyme. |
| CYP450 3A4 Inhibitor | No | Good | Prediction of inhibitory activity against the Cytochrome P450 3A4 enzyme. |
| Excretion | |||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Moderate | Prediction of interaction with a key transporter involved in renal excretion. |
| Toxicity | |||
| AMES Toxicity | No | Good | Prediction of mutagenic potential using the Ames test model. |
| hERG I Inhibitor | No | Moderate | Prediction of inhibition of the hERG potassium channel, which can indicate cardiotoxicity risk. |
| Hepatotoxicity | Yes | Moderate | Prediction of potential to cause drug-induced liver injury. |
| Skin Sensitization | Yes | Good | Prediction of the potential to cause an allergic skin reaction. |
Experimental Protocols: In Silico Prediction Methodologies
The in silico data presented in this guide are derived from a variety of computational models. These methods are essential for the early assessment of drug candidates, helping to reduce costs and animal testing.[5]
Physicochemical Property Prediction
Physicochemical properties were calculated using rule-based and fragment-based methods. These approaches dissect the molecule into its constituent atoms and functional groups and then calculate the properties based on established empirical parameters. For instance, XLogP3-AA is an atom-additive method that calculates the logarithm of the partition coefficient based on the contributions of individual atoms and correction factors for intramolecular interactions.
ADMET Prediction using QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models were employed to predict the ADMET properties.[6] These models are built on large datasets of experimentally determined properties and use machine learning algorithms to establish a correlation between the chemical structure and the biological effect.
The general workflow for QSAR-based ADMET prediction is as follows:
-
Data Collection and Curation: A large dataset of compounds with known ADMET properties is assembled from public and proprietary databases.
-
Molecular Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical and structural features of the molecules are calculated.
-
Model Training and Validation: Machine learning algorithms (e.g., Random Forest, Support Vector Machines, Gradient Boosting) are used to train a model that can predict the ADMET property based on the molecular descriptors. The model is rigorously validated using techniques like cross-validation and testing on external datasets.
-
Prediction for New Molecules: The validated QSAR model is then used to predict the properties of novel compounds like 4-Chlorothiobenzamide.
Several freely available web-based tools, such as SwissADME and ADMETlab 2.0, provide access to pre-built and validated QSAR models for a wide range of ADMET endpoints.[7][8]
Visualizations
In Silico ADMET Prediction Workflow
The following diagram illustrates the typical workflow for predicting ADMET properties using computational methods.
Caption: A flowchart of the in silico ADMET prediction process.
Conceptual Diagram of ADMET Properties
This diagram provides a conceptual overview of the key ADMET properties evaluated for a drug candidate.
Caption: Key ADMET properties for drug candidate evaluation.
References
- 1. Page loading... [guidechem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 4-クロロチオベンズアミド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Chlorothiobenzamide | C7H6ClNS | CID 2734826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of 4-Chlorothiobenzamide using 4-Chlorothiobenzamide-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chlorothiobenzamide in a biological matrix (human plasma). The use of a stable isotope-labeled internal standard, 4-Chlorothiobenzamide-d4, ensures high accuracy and precision by compensating for matrix effects, variations in sample recovery, and instrument response.[1][2][3] This method is suitable for high-throughput screening and pharmacokinetic studies in drug discovery and development.
Introduction
4-Chlorothiobenzamide is a chemical compound of interest in various research areas. Accurate and precise quantification of this analyte in complex biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for bioanalytical assays.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS analysis.[1] The SIL-IS is chemically identical to the analyte, co-elutes chromatographically, and experiences similar ionization efficiency and matrix effects, thereby providing reliable correction for experimental variability.[2][3] This application note provides a detailed protocol for the extraction and quantification of 4-Chlorothiobenzamide from human plasma using this compound as an internal standard.
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for highly accurate and precise quantification.[1] It involves adding a known amount of an isotopically enriched form of the analyte (the internal standard) to the sample. The internal standard and the analyte behave nearly identically during sample preparation and analysis.[2][5] Any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard.[3] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The ratio of the analyte signal to the internal standard signal is then used to calculate the analyte concentration, effectively correcting for experimental variations.[1]
Experimental Protocols
Materials and Reagents
-
4-Chlorothiobenzamide (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
Human Plasma (Blank)
Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Chlorothiobenzamide in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with acetonitrile.
Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program: | |
| 0.00 min | 10% B |
| 0.50 min | 10% B |
| 2.50 min | 95% B |
| 2.51 min | 10% B |
| 4.00 min | 10% B |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Agilent 6495C Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 12 L/min |
| Capillary Voltage | 4000 V |
| MRM Transitions: | |
| Analyte | Q1 (m/z) |
| 4-Chlorothiobenzamide | 172.0 |
| Internal Standard | |
| This compound | 176.0 |
Note: MRM transitions and collision energies are hypothetical and should be optimized.
Data Analysis and Results
The concentration of 4-Chlorothiobenzamide in the samples is determined by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor is typically used for the calibration curve.
Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method.
| Parameter | Result |
| Calibration Curve | |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy and Precision | |
| QC Level | Accuracy (% Bias) |
| Low QC (3 ng/mL) | ± 15% |
| Medium QC (150 ng/mL) | ± 15% |
| High QC (800 ng/mL) | ± 15% |
| Matrix Effect | 95% - 105% |
| Recovery | > 90% |
Discussion
This application note presents a hypothetical but representative LC-MS/MS method for the quantification of 4-Chlorothiobenzamide in human plasma. The use of the deuterated internal standard, this compound, is critical for achieving reliable and reproducible results by correcting for potential variations during sample processing and analysis.[1][3] The protein precipitation method described is simple, fast, and suitable for high-throughput analysis. The chromatographic conditions are designed to provide good peak shape and separation from endogenous plasma components. The mass spectrometric parameters, specifically the MRM transitions, would need to be optimized to ensure selectivity and sensitivity. The expected performance characteristics outlined in the results section demonstrate that the method would be accurate, precise, and robust for its intended purpose.
Conclusion
The described LC-MS/MS method, incorporating this compound as an internal standard, provides a framework for a highly sensitive, selective, and reliable approach for the quantitative analysis of 4-Chlorothiobenzamide in biological matrices. This protocol can be adapted and validated for use in various research and development settings, including pharmacokinetic and toxicokinetic studies.
References
Application Note: Protocol for Preparing 4-Chlorothiobenzamide-d4 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorothiobenzamide-d4 is a deuterated analog of 4-Chlorothiobenzamide, often utilized as an internal standard (IS) in quantitative mass spectrometry (MS) assays.[1][2][3][4] The incorporation of deuterium provides a mass shift that allows it to be distinguished from the unlabeled analyte, while maintaining similar chemical and chromatographic properties.[5] Accurate and consistent preparation of stock solutions is critical for the reliability of bioanalytical data.[3] This protocol provides a detailed methodology for the preparation, handling, and storage of this compound stock solutions to ensure their integrity and stability. The primary challenges in handling deuterated compounds are their potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents and their sensitivity to light and temperature.[5][6]
Safety and Handling Precautions
Before beginning, review the Safety Data Sheet (SDS) for 4-Chlorothiobenzamide. The deuterated analog should be handled with similar precautions.
-
Hazard Profile : 4-Chlorothiobenzamide is harmful if swallowed and may cause an allergic skin reaction.[7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Work Area : All weighing and solution preparation should be performed inside a certified chemical fume hood to avoid inhalation of the powder.
-
Inert Atmosphere : To prevent isotopic dilution from atmospheric moisture, deuterated compounds should be handled under a dry, inert atmosphere (e.g., nitrogen or argon) whenever possible.[6][8]
Materials and Equipment
-
This compound solid powder
-
Analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes and appropriate tips
-
Amber glass vials with PTFE-lined screw caps
-
Spatula
-
Weighing paper or boat
-
Vortex mixer
-
Sonicator
-
Anhydrous, HPLC-grade or MS-grade solvents (e.g., Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO))
-
Argon or Nitrogen gas source (optional, but recommended)
Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol describes the preparation of a 1 mg/mL primary stock solution, which can be further diluted to create working solutions.
4.1 Reagent Preparation
-
Select a suitable anhydrous solvent. Methanol or acetonitrile are common choices for LC-MS applications. Solubility should be confirmed with a small amount of material before preparing the bulk solution.
-
To minimize water contamination, use a fresh, sealed bottle of anhydrous solvent or handle solvents under a dry, inert atmosphere.[6]
4.2 Stock Solution Preparation Procedure
-
Tare the Balance : Place a clean, dry weighing boat on the analytical balance and tare it.
-
Weigh the Compound : Carefully weigh approximately 1 mg of this compound powder. Record the exact mass to the highest precision possible.
-
Transfer : Quantitatively transfer the weighed powder into a 1.0 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat or by rinsing the boat with small aliquots of the chosen solvent into the flask.
-
Dissolution : Add approximately 0.7 mL of the selected anhydrous solvent to the volumetric flask.
-
Mix to Dissolve : Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer for 30 seconds and/or sonicate for 2-5 minutes until all solid is completely dissolved.
-
Dilute to Volume : Allow the solution to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus is level with the calibration mark on the volumetric flask.
-
Homogenize : Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.
-
Transfer and Store : Transfer the solution to a pre-labeled amber glass vial with a PTFE-lined cap. For long-term storage, flush the vial with dry argon or nitrogen before sealing.[6]
4.3 Calculation of Concentration Calculate the precise concentration of the stock solution using the following formula:
Concentration (mg/mL) = [Actual Mass of Compound (mg)] / [Volume of Volumetric Flask (mL)]
This exact concentration should be recorded in a laboratory notebook and used for all subsequent dilution calculations.
Data Presentation
The following table summarizes the quantitative parameters for preparing a typical stock solution.
| Parameter | Value | Notes |
| Compound | This compound | - |
| Target Concentration | 1.0 mg/mL | A common starting concentration for a primary stock. |
| Mass of Compound | ~1.0 mg | Weigh accurately and record the exact mass. |
| Solvent | Anhydrous Methanol or Acetonitrile | Solvent choice depends on analyte solubility and analytical method. |
| Final Volume | 1.0 mL | Use a Class A volumetric flask for accuracy. |
| Storage Temperature | ≤ -20°C | For long-term stability. |
| Storage Vessel | Amber glass vial with PTFE-lined cap | Protects from light and prevents solvent evaporation. |
| Recommended Atmosphere | Inert (Argon or Nitrogen) | Minimizes H-D exchange and degradation.[6] |
Storage and Stability
Proper storage is crucial to maintain the chemical and isotopic integrity of the deuterated standard.[5]
-
Short-Term Storage : For daily use, stock solutions can be stored at 2-8°C for a limited time, protected from light.[9]
-
Long-Term Storage : For long-term stability, store aliquots of the stock solution at -20°C or lower in tightly sealed amber vials.[10] This minimizes freeze-thaw cycles.
-
Prevent Isotopic Exchange : Always use anhydrous solvents for preparation and dilution. Keep containers tightly sealed and minimize exposure to ambient air to prevent the absorption of moisture, which can lead to H-D exchange and loss of isotopic purity.[6]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Chlorothiobenzamide | C7H6ClNS | CID 2734826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromservis.eu [chromservis.eu]
- 9. researchgate.net [researchgate.net]
- 10. ukisotope.com [ukisotope.com]
Application of 4-Chlorothiobenzamide-d4 in Pharmacokinetic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of deuterium, a stable isotope of hydrogen, into drug candidates is a modern medicinal chemistry approach to enhance pharmacokinetic properties. This technique, often termed "deuterium switching," leverages the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond; consequently, metabolic reactions involving the cleavage of a C-H bond at a deuterated position can be significantly slowed.[1] This can lead to an improved pharmacokinetic profile, including increased drug exposure, a longer half-life, and potentially a reduction in the formation of toxic metabolites.[1][2]
4-Chlorothiobenzamide-d4 is the deuterated analog of 4-Chlorothiobenzamide, a compound of interest for its potential biological activities. The deuteration on the phenyl ring is hypothesized to reduce the rate of metabolic oxidation, a common metabolic pathway for aromatic compounds. These application notes provide a comprehensive, albeit hypothetical, framework for evaluating the pharmacokinetic profile of this compound in comparison to its non-deuterated counterpart.
Principle: The Kinetic Isotope Effect in Action
The primary metabolic pathway for thiobenzamides involves S-oxidation, catalyzed by microsomal enzymes such as the flavin-containing monooxygenase (FMO) and cytochrome P450 (CYP450) systems.[2][3] This leads to the formation of a thiobenzamide S-oxide, which can be further oxidized to a reactive S,S-dioxide species, ultimately yielding the corresponding benzamide.[3] It is hypothesized that deuteration of the aromatic ring in this compound may slow down potential secondary metabolic pathways such as aromatic hydroxylation, thereby altering the overall metabolic profile and pharmacokinetics of the compound.
Hypothetical Metabolic Pathway
The metabolic conversion of 4-Chlorothiobenzamide is proposed to follow a sequential S-oxidation pathway. The introduction of deuterium on the phenyl ring is intended to investigate its influence on this primary metabolic route or any alternative pathways.
References
Application Note: Tracing the Metabolic Pathway of 4-Chlorothiobenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating the metabolic fate of xenobiotics, providing critical insights for drug discovery and development. The use of deuterated compounds, such as 4-Chlorothiobenzamide-d4, in conjunction with mass spectrometry allows for the precise tracing of metabolic pathways and the quantification of metabolite formation. This application note details a hypothetical study on the biotransformation of this compound, outlining the experimental protocols and expected outcomes. The proposed primary metabolic route for thiobenzamides involves an initial S-oxidation catalyzed by flavin-containing monooxygenases (FMOs), followed by further oxidation to the corresponding benzamide.[1]
Principle
By introducing 4-Chlorothiobenzamide labeled with four deuterium atoms on the phenyl ring, we can distinguish the compound and its subsequent metabolites from their endogenous, unlabeled counterparts by their increased mass-to-charge ratio (m/z) in mass spectrometry analysis. This allows for the unambiguous tracking of the metabolic conversion of the parent compound and the quantification of its metabolites over time.
Proposed Metabolic Pathway of 4-Chlorothiobenzamide
Based on the known metabolism of thiobenzamides, the proposed metabolic pathway for 4-Chlorothiobenzamide is initiated by an S-oxidation to form this compound S-oxide, which is then further metabolized to 4-Chlorobenzamide-d4.[1][2]
References
Application Notes and Protocols for Quantitative Bioanalysis Using 4-Chlorothiobenzamide-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Chlorothiobenzamide-d4 in quantitative bioanalysis. The primary applications covered are its use as an internal standard for the quantification of thiobenzamide and related compounds by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and as a derivatizing agent to enhance the detection of carboxylic acids.
Application 1: Internal Standard for the Quantitative Analysis of Thiobenzamide
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS bioanalysis, offering high accuracy and precision by compensating for variability during sample processing and analysis. This compound, a deuterated analog of 4-Chlorothiobenzamide, serves as an ideal internal standard for the quantification of thiobenzamide and structurally related thioamides in various biological matrices. Its physicochemical properties closely mimic the analyte of interest, ensuring co-elution and similar ionization behavior, which is critical for reliable quantification.
Experimental Protocol: Quantification of Thiobenzamide in Human Plasma
This protocol describes a validated LC-MS/MS method for the determination of thiobenzamide in human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
Thiobenzamide (analyte)
-
This compound (internal standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of thiobenzamide in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol/water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Spike 10 µL of the 100 ng/mL IS working solution into all samples except the blank matrix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thiobenzamide | 138.0 | 121.0 | 25 |
| This compound (IS) | 176.0 | 159.0 | 28 |
Data Presentation: Method Validation Summary
The following tables summarize the quantitative performance of the LC-MS/MS method for thiobenzamide using this compound as the internal standard.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Thiobenzamide | 1 - 1000 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low | 3 | < 10 | < 10 | ± 15 |
| Medium | 100 | < 8 | < 9 | ± 10 |
| High | 800 | < 7 | < 8 | ± 10 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
| Low | 3 | 95.2 | 88.5 |
| High | 800 | 98.1 | 91.2 |
Experimental Workflow Diagram
Application 2: Derivatization Agent for Carboxylic Acid Analysis
For carboxylic acids that exhibit poor ionization efficiency or chromatographic retention in their native form, chemical derivatization can significantly improve their detectability by LC-MS/MS. This compound can be used as a novel derivatizing agent. The thioamide group can react with the carboxylic acid moiety in the presence of a coupling agent to form a stable amide linkage. The resulting derivative incorporates the chloro- and deuterated phenyl group, which enhances ionization efficiency in positive ESI mode and provides a unique isotopic signature for identification.
Experimental Protocol: Derivatization of Short-Chain Fatty Acids (SCFAs)
This protocol outlines the derivatization of SCFAs in a biological matrix for enhanced LC-MS/MS analysis.
1. Materials and Reagents:
-
SCFA standards (e.g., acetic acid, propionic acid, butyric acid)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Pyridine (anhydrous)
-
Acetonitrile (anhydrous)
-
Biological matrix (e.g., fecal extract)
2. Derivatization Procedure:
-
To 100 µL of the sample extract containing SCFAs, add 50 µL of a 1 mg/mL solution of this compound in anhydrous acetonitrile.
-
Add 20 µL of a 10 mg/mL solution of DCC in anhydrous acetonitrile.
-
Add 10 µL of anhydrous pyridine to catalyze the reaction.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 200 µL of water to quench the reaction.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the dicyclohexylurea byproduct.
-
Transfer the supernatant for LC-MS/MS analysis.
Signaling Pathway Visualization
While this compound itself is not part of a signaling pathway, the analytes it helps to quantify, such as SCFAs, are crucial modulators of various host signaling pathways, including G-protein coupled receptor (GPCR) signaling.
Application Note: Development of a Validated LC-MS/MS Method for the Quantification of 4-Chlorothiobenzamide-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chlorothiobenzamide-d4 in human plasma. Deuterated compounds like this compound are crucial as internal standards in pharmacokinetic studies to ensure high accuracy and precision.[1][2][3] This method utilizes a simple protein precipitation extraction procedure and provides a rapid and robust analytical solution for drug development professionals.
Introduction
4-Chlorothiobenzamide is a compound with potential applications in agriculture as a herbicide and in chemical synthesis.[4] In drug discovery and development, understanding the metabolic fate of a compound is critical.[1] Deuterated compounds, where hydrogen atoms are replaced by deuterium, are invaluable tools in these studies.[1][2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a kinetic isotope effect that can slow down metabolism at the site of deuteration.[1] This property makes deuterated compounds excellent internal standards for quantitative bioanalytical methods, as they exhibit similar chemical and physical properties to the analyte but can be distinguished by mass spectrometry.[2][5]
This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma, using its non-deuterated analog, 4-Chlorothiobenzamide, as the analyte for the purpose of demonstrating the method's utility in a pharmacokinetic context.
Experimental
Materials and Reagents
-
This compound (Internal Standard) and 4-Chlorothiobenzamide were of >98% purity.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (sourced from a certified vendor)
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.
Chromatographic Conditions
A suitable reverse-phase C18 column was used for chromatographic separation. The mobile phase consisted of a gradient of acetonitrile and water, both containing 0.1% formic acid.
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) was used for quantification.
Protocols
Standard Solution Preparation
-
Prepare stock solutions of 4-Chlorothiobenzamide and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 4-Chlorothiobenzamide by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Data Presentation
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-Chlorothiobenzamide | 172.0 | 139.0 | 100 | 25 |
| This compound | 176.0 | 143.0 | 100 | 25 |
Table 2: Calibration Curve for 4-Chlorothiobenzamide
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.900 |
-
Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 3 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 80 | 4.5 | 101.5 | 5.8 | 99.8 |
| High | 800 | 3.1 | 99.2 | 4.2 | 100.7 |
-
LLOQ: Lower Limit of Quantification
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of internal standard method.
Conclusion
The developed LC-MS/MS method provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications in a research or drug development setting. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method can be adapted for the analysis of the non-deuterated 4-Chlorothiobenzamide in various biological matrices for pharmacokinetic and metabolic studies.
References
sample preparation techniques for 4-Chlorothiobenzamide-d4 analysis
An essential component of quantitative bioanalysis is the effective preparation of samples to ensure accurate and reproducible results. For the analysis of 4-Chlorothiobenzamide-d4, a deuterated internal standard, robust sample preparation is critical for its use in isotope dilution mass spectrometry (IDMS).[1][2] This technique is considered the gold standard for correcting sample loss and analytical variability in complex biological matrices.[1][3] The primary goal of sample preparation is to remove interfering substances from the matrix, such as proteins and salts, which can cause ion suppression or enhancement in the mass spectrometer, and to concentrate the analyte to improve detection sensitivity.[3][4]
This document provides detailed protocols for three common sample preparation techniques: , Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These methods are widely used in pharmaceutical analysis and are applicable to the extraction of small molecules like this compound from biological fluids.[3][5]
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, such as plasma or serum.[6] It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the proteins.[6] While efficient for protein removal, this method may result in a less clean extract compared to LLE or SPE, potentially leading to higher matrix effects.[7]
Experimental Protocol: Protein Precipitation
Objective: To extract this compound from human plasma using protein precipitation with acetonitrile.
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC-grade, chilled at -20°C[2]
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
96-well collection plates[8]
-
Centrifuge capable of reaching >10,000 x g
Procedure:
-
Sample Aliquoting: Pipette 100 µL of the human plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to the plasma sample. Vortex briefly to mix. Note: The IS should be added at the earliest stage to account for variability throughout the process.[1]
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[2] The 3:1 ratio of solvent to sample is standard for efficient protein removal.[6]
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a well in a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile). Vortex to mix.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. organomation.com [organomation.com]
- 6. agilent.com [agilent.com]
- 7. tecan.com [tecan.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes: High-Sensitivity Analysis of 4-Chlorothiobenzamide in Environmental Samples Using 4-Chlorothiobenzamide-d4 and Isotope Dilution Mass Spectrometry
Introduction
4-Chlorothiobenzamide is a compound of interest due to its potential presence in the environment as a transformation product of certain pesticides or industrial chemicals. Accurate quantification in complex matrices such as soil and water is crucial for environmental monitoring and risk assessment. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in such analyses.[1][2][3] This technique involves the addition of a known quantity of a stable, isotopically-labeled version of the analyte—in this case, 4-Chlorothiobenzamide-d4—to the sample at the beginning of the analytical process.[1] The labeled internal standard (IS) behaves almost identically to the native analyte throughout extraction, cleanup, and ionization, effectively compensating for matrix-induced signal suppression or enhancement and any analyte loss during sample preparation.[1][4] This application note provides detailed protocols for the extraction and analysis of 4-Chlorothiobenzamide in water and soil samples using this compound with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS lies in measuring the ratio of the native analyte to the isotopically labeled internal standard. Since the labeled standard is added in a known amount and experiences the same experimental conditions as the native analyte, any losses or signal variations affect both compounds proportionally.[1][3] This allows for highly accurate quantification independent of sample matrix effects or recovery variations. The concentration of the analyte is calculated based on the measured ratio and the known amount of the added standard.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Data Presentation
The use of this compound as an internal standard provides excellent accuracy and precision across various environmental matrices. The following table summarizes the expected performance of the described methods.
| Parameter | Surface Water | Wastewater Effluent | Sandy Loam Soil | Clay Soil |
| Limit of Detection (LOD) | 0.5 ng/L | 1.0 ng/L | 0.1 µg/kg | 0.2 µg/kg |
| Limit of Quantitation (LOQ) | 1.5 ng/L | 3.0 ng/L | 0.3 µg/kg | 0.6 µg/kg |
| Recovery (%) | 97 - 104% | 91 - 108% | 89 - 102% | 85 - 99% |
| Relative Standard Deviation (RSD) | < 5% | < 8% | < 10% | < 12% |
Note: These values are representative and may vary based on instrumentation and specific matrix composition. Data is based on typical performance for isotope dilution methods for trace organic contaminants in environmental samples.[4][5]
Experimental Protocols
1. Protocol for Water Sample Analysis
This protocol is designed for the analysis of 4-Chlorothiobenzamide in various water matrices, including surface water and wastewater.
Caption: Workflow for Water Sample Analysis.
Methodology:
-
1.1. Sample Collection and Preservation: Collect 500 mL of water in an amber glass bottle. If not analyzed immediately, store at 4°C for up to 7 days.
-
1.2. Internal Standard Spiking: To the 500 mL sample, add a precise amount (e.g., 25 µL of a 1 µg/mL solution) of this compound in methanol.
-
1.3. Sample Preparation and Extraction:
-
Homogenize the spiked sample by sonicating for 15 minutes.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB, 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen or high vacuum for 30 minutes.
-
Elute the analytes from the cartridge with two 4 mL aliquots of methanol into a collection tube.
-
-
1.4. Concentration and Reconstitution:
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitute the sample to a final volume of 1.0 mL with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
-
2. Protocol for Soil and Sediment Sample Analysis
This protocol details the extraction and cleanup of 4-Chlorothiobenzamide from solid matrices.
Caption: Workflow for Soil Sample Analysis.
Methodology:
-
2.1. Sample Preparation: Homogenize the soil or sediment sample to ensure uniformity. Weigh 10 g (dry weight equivalent) of the sample into a 50 mL polypropylene centrifuge tube.
-
2.2. Internal Standard Spiking: Add a precise amount (e.g., 50 µL of a 1 µg/mL solution) of this compound in methanol directly onto the soil. Allow it to equilibrate for 30 minutes.
-
2.3. Extraction:
-
Add 20 mL of acetonitrile to the tube.
-
Vortex vigorously for 1 minute, sonicate in a water bath for 15 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process two more times with fresh aliquots of acetonitrile.
-
-
2.4. Concentration and Cleanup:
-
Combine the three supernatants and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Add 19 mL of 5% NaCl in water to the concentrated extract.
-
Perform a dispersive SPE (dSPE) cleanup, for example, using a QuEChERS cleanup tube containing C18 sorbent, to remove lipids and other nonpolar interferences. Vortex for 1 minute and centrifuge.
-
-
2.5. Final Preparation:
-
Filter the final supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.
-
3. LC-MS/MS Instrumental Parameters
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Hypothetical):
-
4-Chlorothiobenzamide: Precursor Ion (Q1) > Product Ion 1 (Q3, Quantifier), Precursor Ion (Q1) > Product Ion 2 (Q3, Qualifier).
-
This compound: Precursor Ion (Q1+4) > Product Ion 1 (Q3+4, Quantifier).
-
Note: Specific m/z values for precursor and product ions must be determined by direct infusion and optimization for the specific analyte and standard.
-
References
Application Notes and Protocols for 4-Chlorothiobenzamide-d4 In Vitro and In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing in vitro and in vivo experiments for the deuterated compound 4-Chlorothiobenzamide-d4. The inclusion of a deuterated analog allows for comparative studies to elucidate the potential benefits of deuterium substitution on the compound's metabolic stability, pharmacokinetic profile, and overall efficacy. While specific experimental data for 4-Chlorothiobenzamide and its deuterated form are not extensively available in public literature, the following protocols are based on established methodologies for thioamide compounds and deuterated drugs.
Introduction to 4-Chlorothiobenzamide and the Rationale for Deuteration
4-Chlorothiobenzamide is a sulfur-containing organic compound belonging to the thioamide class. Thioamides are known to exhibit a wide range of biological activities and are of interest in drug discovery. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, can offer significant advantages in drug development.[1][2] This "deuterium switch" is based on the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes.[3]
Potential Advantages of this compound:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer half-life and decreased clearance of the drug.[3]
-
Enhanced Pharmacokinetics: Increased metabolic stability can result in higher overall drug exposure (Area Under the Curve - AUC) and potentially a lower or less frequent dosing regimen.[3][4]
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, deuteration may minimize the production of harmful byproducts.[1][2]
In Vitro Experimental Design
Assessment of Cytotoxicity
Objective: To determine the cytotoxic potential of 4-Chlorothiobenzamide and this compound against various cancer cell lines and to establish the half-maximal inhibitory concentration (IC50).
Data Presentation:
Table 1: In Vitro Cytotoxicity (IC50) of 4-Chlorothiobenzamide and this compound
| Cell Line | Tissue of Origin | 4-Chlorothiobenzamide IC50 (µM) | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined | Data to be determined |
| HepG2 | Liver Cancer | Data to be determined | Data to be determined |
| PC-3 | Prostate Cancer | Data to be determined | Data to be determined |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare stock solutions of 4-Chlorothiobenzamide and this compound in DMSO. Serially dilute the stock solutions with a complete culture medium to achieve a range of final concentrations.
-
Cell Treatment: Replace the medium in the cell plates with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Diagram 1: In Vitro Cytotoxicity Experimental Workflow
Caption: Workflow for determining the in vitro cytotoxicity.
Metabolic Stability Assay
Objective: To compare the in vitro metabolic stability of 4-Chlorothiobenzamide and this compound in human liver microsomes.
Data Presentation:
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 4-Chlorothiobenzamide | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined |
| Positive Control (e.g., Verapamil) | Data to be determined | Data to be determined |
Experimental Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4). Prepare stock solutions of the test compounds and a positive control.
-
Pre-incubation: Pre-incubate the microsomal solution at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and an NADPH-regenerating system.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) * (incubation volume/mg microsomal protein)).
Diagram 2: Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Investigation of Cellular Signaling Pathways
Objective: To investigate the potential mechanism of action of 4-Chlorothiobenzamide by examining its effects on key signaling pathways involved in cell proliferation and apoptosis, such as the NF-κB and apoptotic pathways.
Experimental Protocols:
-
NF-κB Reporter Assay:
-
Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.
-
Treat the transfected cells with 4-Chlorothiobenzamide or its d4 analog at various concentrations.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α).
-
Measure luciferase activity to determine the effect of the compounds on NF-κB transcriptional activity.[5][6]
-
-
Western Blot Analysis for Apoptosis Markers:
-
Treat cancer cells with the test compounds for a specified duration.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies against key apoptosis-related proteins such as Cleaved Caspase-3, PARP, Bax, and Bcl-2.
-
Visualize and quantify the protein bands to assess the induction of apoptosis.
-
Diagram 3: Potential Signaling Pathways
Caption: Hypothesized signaling pathways affected by the compound.
In Vivo Experimental Design
Acute Toxicity Study
Objective: To determine the acute toxicity and the median lethal dose (LD50) of 4-Chlorothiobenzamide in a rodent model.
Data Presentation:
Table 3: Acute Oral Toxicity of 4-Chlorothiobenzamide
| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observations |
| Mouse | Oral | Data to be determined | Data to be determined | e.g., clinical signs of toxicity |
| Rat | Oral | Data to be determined | Data to be determined | e.g., clinical signs of toxicity |
Experimental Protocol (Up-and-Down Procedure):
-
Animal Model: Use a single sex of mice or rats (e.g., female BALB/c mice).
-
Dosing: Administer a single oral dose of 4-Chlorothiobenzamide to one animal.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.
-
LD50 Calculation: Continue this sequential dosing until the criteria for stopping are met. The LD50 is then calculated using appropriate statistical methods.[7][8][9]
Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of 4-Chlorothiobenzamide and this compound in a rodent model.
Data Presentation:
Table 4: Pharmacokinetic Parameters of 4-Chlorothiobenzamide and this compound in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t½ (h) |
| 4-Chlorothiobenzamide | e.g., 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound | e.g., 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley rats with jugular vein cannulation.
-
Dosing: Administer a single oral dose of either 4-Chlorothiobenzamide or this compound.
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.[3]
-
Bioanalysis: Quantify the plasma concentrations of the parent compounds using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis.[10][11][12]
Diagram 4: In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an in vivo pharmacokinetic study.
In Vivo Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a xenograft mouse model.
Data Presentation:
Table 5: In Vivo Anti-Tumor Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Mean Body Weight Change (%) |
| Vehicle Control | - | Data to be determined | - | Data to be determined |
| This compound | e.g., 20 | Data to be determined | Data to be determined | Data to be determined |
| Positive Control (e.g., Doxorubicin) | e.g., 5 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocol:
-
Xenograft Model: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Allocation: Randomly assign mice into treatment groups (vehicle control, this compound, positive control).
-
Treatment: Administer the treatments (e.g., daily oral gavage) for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Calculate the percentage of tumor growth inhibition and assess the statistical significance of the differences between treatment groups.
Conclusion
The provided protocols offer a framework for the comprehensive in vitro and in vivo evaluation of this compound. The comparative analysis with its non-deuterated counterpart will be crucial in determining if the "deuterium switch" confers advantageous properties that warrant further preclinical and clinical development. The systematic collection and clear presentation of quantitative data, as outlined in the tables, will be essential for making informed decisions in the drug discovery pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. bioscientia.de [bioscientia.de]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. [Analysis of acute toxicity (LD50-value) or organic chemicals to mammals by solubility parameter (delta) (2). Acute oral toxicity to mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. auc cmax tmax: Topics by Science.gov [science.gov]
Application Notes and Protocols for the Derivatization of 4-Chlorothiobenzamide for Improved Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorothiobenzamide is a thioamide-containing compound that can be challenging to detect at low concentrations due to its modest ultraviolet (UV) absorbance and lack of native fluorescence. To overcome this limitation, a derivatization strategy can be employed to introduce a chromophoric or fluorophoric tag onto the molecule, thereby significantly enhancing its detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).
This document provides detailed application notes and protocols for the derivatization of 4-Chlorothiobenzamide via S-alkylation of the thioamide functional group. The primary derivatizing reagent highlighted is monobromobimane (mBBr), a well-established fluorescent labeling agent for thiols. The resulting S-alkylated derivative exhibits strong fluorescence, allowing for sensitive quantification.
Signaling Pathways and Logical Relationships
The derivatization strategy is based on the nucleophilic character of the sulfur atom in the thioamide functional group of 4-Chlorothiobenzamide. This sulfur atom can react with an electrophilic reagent, such as an alkyl halide, in an S-alkylation reaction to form a stable S-alkyl thioimidate derivative. By selecting a derivatizing reagent that contains a fluorescent or strongly UV-absorbing moiety, the detectability of the parent molecule is significantly enhanced.
Figure 1. Signaling pathway for the derivatization of 4-Chlorothiobenzamide.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of 4-Chlorothiobenzamide is outlined below. The process involves sample preparation, the derivatization reaction itself, and subsequent analysis by HPLC or LC-MS.
Figure 2. General experimental workflow.
Data Presentation
The following tables summarize the key quantitative data for the derivatization of 4-Chlorothiobenzamide with monobromobimane (mBBr) and the subsequent analysis of the derivative.
Table 1: Derivatization Reaction and Product Characteristics
| Parameter | Value | Reference/Notes |
| Derivatizing Reagent | monobromobimane (mBBr) | Fluorescent labeling agent for thiols. |
| Reaction Type | S-Alkylation | Nucleophilic attack by the thioamide sulfur. |
| Product | 4-Chloro-N-(bimanylmethyl)thiobenzimidate | A highly fluorescent and stable thioether. |
| Excitation Wavelength (λex) | ~380 nm | For the bimane fluorophore.[1] |
| Emission Wavelength (λem) | ~478 nm | For the bimane fluorophore.[1] |
| Molecular Weight of 4-Chlorothiobenzamide | 171.65 g/mol | |
| Molecular Weight of mBBr | 271.12 g/mol | |
| Molecular Weight of Derivative | 442.77 g/mol | (M + H)+ would be ~443.78 |
Table 2: HPLC-Fluorescence Detection Parameters
| Parameter | Recommended Condition | Notes |
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for nonpolar derivatives. |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Gradient | 20% to 95% B over 20 minutes | To be optimized for specific sample matrix. |
| Flow Rate | 1.0 mL/min | |
| Injection Volume | 10 - 20 µL | |
| Fluorescence Detector | λex = 380 nm, λem = 478 nm | Optimal for bimane derivatives.[1] |
| Limit of Detection (LOD) | Low picomole to femtomole range | Expected based on mBBr derivatization of thiols.[2] |
| Linearity Range | To be determined experimentally | Typically spans several orders of magnitude. |
Experimental Protocols
Protocol 1: Derivatization of 4-Chlorothiobenzamide with monobromobimane (mBBr)
Materials:
-
4-Chlorothiobenzamide
-
monobromobimane (mBBr)
-
Acetonitrile (ACN), HPLC grade
-
HEPES buffer (50 mM, pH 8.0)
-
Methanesulfonic acid or Acetic acid (for quenching)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 4-Chlorothiobenzamide in acetonitrile.
-
Prepare a 20 mM stock solution of monobromobimane in acetonitrile. Note: mBBr is light-sensitive; protect the solution from light.[2]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50 µL of 50 mM HEPES buffer (pH 8.0)
-
10 µL of 10 mM 4-Chlorothiobenzamide stock solution (final concentration 1 mM)
-
10 µL of 20 mM mBBr stock solution (final concentration 2 mM, a 2-fold molar excess)
-
-
Vortex the mixture briefly.
-
Incubate the reaction mixture for 15 minutes at room temperature in the dark.[2]
-
-
Reaction Quenching:
-
Stop the reaction by adding 10 µL of 100 mM methanesulfonic acid to lower the pH. This protonates any remaining thiol groups and stops the reaction with mBBr.
-
-
Sample Preparation for Analysis:
-
Dilute the reaction mixture with the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B) to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC Analysis of mBBr-Derivatized 4-Chlorothiobenzamide
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Gradient Program:
-
0-2 min: 20% B
-
2-17 min: Linear gradient from 20% to 95% B
-
17-20 min: Hold at 95% B
-
20-22 min: Linear gradient from 95% to 20% B
-
22-25 min: Hold at 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings: Excitation at 380 nm, Emission at 478 nm.
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions (20% B) until a stable baseline is achieved.
-
Inject the prepared sample (from Protocol 1) onto the column.
-
Run the gradient program and acquire the chromatogram.
-
The derivatized 4-Chlorothiobenzamide should elute as a fluorescent peak. The retention time will need to be determined by running a derivatized standard. Unreacted mBBr and its hydrolysis products may also be visible as fluorescent peaks.
Protocol 3: LC-MS Analysis of mBBr-Derivatized 4-Chlorothiobenzamide
Instrumentation and Conditions:
-
LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 2.
-
MS Conditions (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (to be optimized)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Scan Range (Full Scan): m/z 100 - 600
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
-
Monitor the protonated molecular ion [M+H]+ of the derivative at m/z ~443.78.
-
For MS/MS, a characteristic fragment ion should be selected for quantification (to be determined by product ion scan).
-
-
Procedure:
-
Equilibrate the LC-MS system.
-
Inject the prepared sample.
-
Acquire data in both full scan and, if desired for higher sensitivity and selectivity, SIM or MRM mode.
-
The derivatized product will be identified by its retention time and the characteristic m/z of its protonated molecular ion.
Conclusion
The derivatization of 4-Chlorothiobenzamide with monobromobimane offers a robust and highly sensitive method for its quantification. The S-alkylation reaction is straightforward and results in a stable, highly fluorescent product that can be readily analyzed by HPLC with fluorescence detection or LC-MS. These protocols provide a solid foundation for researchers to develop and validate analytical methods for 4-Chlorothiobenzamide in various matrices. Optimization of the derivatization and chromatographic conditions may be necessary depending on the specific application and sample complexity.
References
- 1. The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting poor chromatographic peak shape of 4-Chlorothiobenzamide-d4
Welcome to the technical support center for troubleshooting chromatographic issues involving 4-Chlorothiobenzamide-d4. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor peak shapes encountered during HPLC analysis.
Understanding this compound
This compound is a deuterated analog of 4-Chlorothiobenzamide, often used as an internal standard in quantitative mass spectrometry-based assays. Its chromatographic behavior is influenced by its key chemical features: a polar thioamide group, a non-polar aromatic ring, and a chloro substituent. The presence of deuterium can also lead to slight differences in retention time compared to its non-deuterated counterpart, a phenomenon known as the chromatographic isotope effect.[1][2]
Caption: Key chemical properties of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common chromatographic peak shape problems in a question-and-answer format.
Peak Tailing
Question: My this compound peak is tailing. What are the common causes and solutions?
Answer: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue.[3] For a compound like this compound, which contains a potentially basic functional group, tailing often results from undesirable secondary interactions with the stationary phase.[4][5]
Common Causes & Solutions:
-
Secondary Silanol Interactions: The thioamide group can interact with acidic silanol groups on the silica surface of the column packing, causing tailing.[4][6]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3 with formic or acetic acid) protonates the silanol groups, minimizing these secondary interactions.[7][8]
-
Solution 2: Use a Modern, End-Capped Column: High-purity, end-capped columns have fewer active silanol sites and are less prone to causing peak tailing for basic compounds.[3][4]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components can create active sites that cause tailing.[6][7]
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[6]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4]
Caption: Troubleshooting workflow for peak tailing.
Table 1: Mobile Phase Adjustments to Mitigate Peak Tailing
| Parameter | Recommended Adjustment | Expected Outcome |
| Mobile Phase pH | Lower the pH to 2.5-3.5 using 0.1% formic acid. | Suppresses ionization of residual silanol groups, reducing secondary interactions and improving peak symmetry.[8] |
| Buffer Strength | If using a buffer, ensure concentration is adequate (e.g., 10-25 mM). | A higher buffer concentration can help maintain a consistent pH and mask surface charges.[12] |
| Organic Modifier | Increase the percentage of organic solvent (e.g., acetonitrile) by 5-10%. | Can sometimes improve peak shape by speeding up elution, but may decrease resolution.[7] |
Peak Fronting
Question: My this compound peak looks like a shark fin (fronting). What is the cause and how do I fix it?
Answer: Peak fronting, where the first half of the peak is broader than the second, is most commonly caused by sample overload or solvent incompatibility.[3][13]
Common Causes & Solutions:
-
Mass/Volume Overload: Injecting too high a concentration or too large a volume of the sample overwhelms the column's capacity.[3][13] Excess molecules travel through the column faster because they cannot all interact with the stationary phase, causing them to elute earlier and create a front.[13]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread improperly at the column head.[14][15]
-
Column Collapse: A severe, often irreversible, physical change to the column bed can cause fronting.[3][12] This might happen if the column is operated far outside its recommended pH or temperature range.[12]
-
Solution: If column collapse is suspected, the column must be replaced.[3]
-
Caption: Troubleshooting workflow for peak fronting.
Table 2: Injection Parameter Adjustments to Mitigate Peak Fronting
| Parameter | Recommended Adjustment | Expected Outcome |
| Injection Volume | Reduce by 50-80% (e.g., from 10 µL to 2-5 µL). | Prevents volume overload and improves peak shape.[14] |
| Sample Concentration | Dilute sample 10-fold with mobile phase. | Prevents mass overload, which is a primary cause of fronting.[13] |
| Sample Solvent | Dissolve sample in a composition matching the initial mobile phase. | Ensures proper focusing of the analyte band at the column head.[15] |
Peak Splitting
Question: Why am I seeing a split or shoulder peak for my this compound?
Answer: Peak splitting can be caused by problems with the column hardware, the analytical method, or the sample itself.[16][17] A key diagnostic step is to determine if all peaks in the chromatogram are split or just the analyte of interest.[18]
Common Causes & Solutions:
-
If All Peaks are Split: The issue likely occurred before the separation.
-
Cause 1: Blocked Column Frit: Particulates from the sample or system can clog the inlet frit, disrupting the flow path.[3][16]
-
Solution: Reverse-flush the column. If this fails, the frit or the entire column may need to be replaced.[9]
-
Cause 2: Column Void: A void or channel in the column packing material can cause the sample to travel through at different rates.[17]
-
Solution: This is typically not fixable; the column must be replaced.[17]
-
-
If Only the Analyte Peak is Split: The issue is likely related to the method chemistry.
-
Cause 1: Severe Solvent Mismatch: The sample solvent is highly incompatible with the mobile phase.[3][16]
-
Solution: Prepare the sample in the mobile phase.[11]
-
Cause 2: Co-elution: An impurity or related compound is eluting very close to the analyte.[16]
-
Solution: Inject a smaller sample amount. If two distinct peaks appear, the method's selectivity needs to be improved by adjusting the mobile phase composition, gradient, or column chemistry.[3][16]
-
Cause 3: Mobile Phase/Column Temperature Mismatch: A significant difference between the mobile phase temperature and the column oven temperature can cause splitting.[16]
-
Solution: Use a mobile phase pre-heater or ensure the mobile phase has time to equilibrate to the column temperature.[16]
-
Caption: Troubleshooting workflow for peak splitting.
Deuterated Compound Specifics
Question: My this compound elutes slightly earlier than its non-deuterated standard. Is this a problem?
Answer: No, this is an expected and well-documented phenomenon known as the chromatographic isotope effect.[1] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[1] In reversed-phase chromatography, this can make the deuterated molecule slightly less retentive, causing it to elute a little earlier than its non-deuterated counterpart.[1][2]
-
What to do: This is not an error to be fixed, but a property to be managed. Ensure that your integration method correctly captures the peak and that the retention time shift is consistent across your analytical run. If this slight separation causes issues with co-elution or data processing, minor adjustments to column temperature or mobile phase strength can be made to reduce or control the separation between the two analogs.[1]
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
Objective: To remove strongly adsorbed contaminants from the column that may be causing peak tailing or splitting.
-
Disconnect the column from the detector.
-
Reverse the direction of flow on the column (connect the outlet to the pump and direct the new outlet to a waste container).
-
Flush the column with 20-30 column volumes of a series of solvents, moving from your mobile phase to progressively stronger solvents. A typical sequence for a C18 column is:
-
Mobile phase without buffer (e.g., Water/Acetonitrile)
-
100% Water (HPLC Grade)
-
100% Acetonitrile
-
100% Isopropanol (a very strong solvent)
-
-
After flushing with the strong solvent, reverse the sequence to return to the initial mobile phase conditions.
-
Re-install the column in the correct direction and allow it to equilibrate thoroughly (at least 10-20 column volumes) with the mobile phase before injecting a sample.[1]
Protocol 2: Systematic Adjustment of Mobile Phase pH
Objective: To find the optimal pH to minimize secondary interactions and improve the peak shape of this compound.
-
Prepare your standard mobile phase (e.g., 50:50 Acetonitrile:Water).
-
Prepare several small batches of the aqueous portion of the mobile phase, each adjusted to a different pH using a modifier like formic acid. For example, prepare aqueous solutions at pH 4.0, 3.5, 3.0, and 2.5.
-
For each run, mix the organic and the pH-adjusted aqueous phase in the desired ratio.
-
Equilibrate the column with the new mobile phase for at least 15 minutes.
-
Inject a standard of this compound and record the chromatogram.
-
Compare the peak shape (e.g., tailing factor) at each pH level to determine the optimal condition. A pH where basic compounds are protonated and silanols are suppressed (typically pH < 3.5) often yields the best results.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. waters.com [waters.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 15. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 16. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 17. bio-works.com [bio-works.com]
- 18. mz-at.de [mz-at.de]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 4-Chlorothiobenzamide-d4
Welcome to the technical support center for the analysis of 4-Chlorothiobenzamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting for the mass spectrometric analysis of this compound. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound to consider for mass spectrometry?
A1: this compound possesses several features that influence its behavior in a mass spectrometer:
-
Thioamide Group: The presence of a sulfur atom in the thioamide functional group makes it a relatively soft ionization candidate.
-
Chlorine Atom: The chlorine atom results in a characteristic isotopic pattern in the mass spectrum, with the M+2 peak having approximately one-third the intensity of the molecular ion peak. This pattern is a useful diagnostic tool for confirming the presence of the compound.
-
Deuterium Labeling: The four deuterium atoms on the benzene ring increase the mass of the molecule by approximately 4 Da compared to its non-deuterated counterpart. This isotopic labeling is crucial for its use as an internal standard in quantitative studies.
-
Aromatic Ring: The benzene ring provides a stable backbone but can also be a site of fragmentation.
Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?
A2: Both ESI and APCI could potentially be used for the analysis of this compound, and the optimal choice may depend on the specific instrumentation and sample matrix.
-
ESI is generally suitable for moderately polar to polar compounds. Given the presence of the thioamide group, which can be protonated, ESI in positive ion mode is a strong candidate. It is considered a "soft" ionization technique, which is likely to produce a prominent protonated molecule, [M+H]+.
-
APCI is typically better for less polar and more volatile compounds. While this compound has some polarity, APCI could also be effective, particularly if ESI performance is suboptimal due to matrix effects.
A direct comparison of both sources is recommended during method development to determine the technique that provides the best sensitivity and signal-to-noise ratio for your specific application.
Q3: What are the expected precursor ions for this compound in positive and negative ion modes?
A3:
-
Positive Ion Mode: The most likely precursor ion in positive ion mode is the protonated molecule, [M+H]+. Due to the presence of the thioamide group, protonation is expected to be efficient. Other potential adducts, such as [M+Na]+ and [M+K]+, may also be observed, especially if there are traces of these salts in the mobile phase or sample.
-
Negative Ion Mode: In negative ion mode, the deprotonated molecule, [M-H]-, might be observed, although thioamides are not strongly acidic. The efficiency of negative ionization for this compound is likely to be lower than positive ionization.
Initial method development should focus on positive ion mode to leverage the basicity of the thioamide group.
Troubleshooting Guides
Issue 1: Poor Sensitivity or No Signal for this compound
-
Question: I am not seeing a signal, or the signal for this compound is very weak. What should I check?
-
Answer:
-
Confirm Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Run a system suitability test with a known standard to verify instrument performance.
-
Check Ionization Source Parameters: Verify that the ionization source parameters are appropriate. For ESI, ensure the capillary voltage, gas flows (nebulizer and drying gas), and temperatures are within the optimal range for small molecules.
-
Mobile Phase Composition: The pH of the mobile phase is critical for ESI. For positive ion mode, an acidic mobile phase (e.g., with 0.1% formic acid) will promote protonation and enhance the signal.
-
Sample Preparation: Ensure the sample is clean. Matrix components can suppress the ionization of the target analyte. Consider using solid-phase extraction (SPE) for sample cleanup if analyzing complex matrices.
-
Analyte Stability: Confirm that this compound is stable in your sample and mobile phase. Thioamides can sometimes be susceptible to degradation.
-
Issue 2: Inconsistent or Unstable Signal
-
Question: The signal intensity for this compound is fluctuating between injections. What could be the cause?
-
Answer:
-
Ion Source Contamination: A dirty ion source is a common cause of signal instability. Clean the ion source components, including the capillary and cone/orifice, according to the manufacturer's recommendations.
-
Inconsistent Sample Preparation: Variability in your sample preparation workflow can lead to inconsistent results. Ensure precise and reproducible steps, especially during extraction and dilution.
-
LC System Issues: Check for leaks in the LC system, as this can cause pressure fluctuations and unstable spray in the ESI source. Ensure the pump is delivering a stable flow rate.
-
Matrix Effects: Variable levels of co-eluting matrix components can cause ion suppression or enhancement, leading to signal instability. Improving chromatographic separation or sample cleanup can mitigate this.
-
Issue 3: Unexpected Peaks or Adducts in the Mass Spectrum
-
Question: I am observing unexpected peaks in my mass spectrum, such as [M+Na]+ or other adducts. How can I minimize these?
-
Answer:
-
Use High-Purity Solvents and Additives: Ensure that all solvents (water, acetonitrile, methanol) and mobile phase additives (formic acid, ammonium formate) are of high purity (LC-MS grade).
-
Avoid Glassware: Sodium and other ions can leach from glassware. Use polypropylene or other suitable plastic containers for sample and mobile phase preparation.
-
Optimize Mobile Phase: The addition of a small amount of a proton source like formic acid can promote the formation of the desired [M+H]+ ion and suppress the formation of sodium and potassium adducts.
-
Check for Contamination: Contaminants can be introduced from various sources, including sample collection tubes, pipette tips, and septa.
-
Experimental Protocols
Protocol 1: Initial LC-MS/MS Method Development for this compound
Objective: To establish initial LC and MS parameters for the analysis of this compound.
Methodology:
-
Standard Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol. Further dilute to a working concentration of 100 ng/mL in 50:50 methanol:water with 0.1% formic acid.
-
Direct Infusion (for MS parameter optimization):
-
Infuse the working standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize the ESI source parameters in positive ion mode to maximize the signal intensity of the [M+H]+ ion. Key parameters to optimize include capillary voltage, cone/orifice voltage, nebulizer gas pressure, drying gas flow rate, and drying gas temperature.
-
Perform a product ion scan of the [M+H]+ precursor ion to identify the most intense and stable fragment ions. Optimize the collision energy for each fragment.
-
-
LC Method Development:
-
Column: Start with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the retention time.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MRM Method Setup:
-
Based on the optimized MS/MS parameters, set up a Multiple Reaction Monitoring (MRM) method using the most intense and specific precursor-to-product ion transitions.
-
Protocol 2: Evaluation of Matrix Effects
Objective: To assess the extent of ion suppression or enhancement from the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Spike this compound into the mobile phase at a known concentration.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your sample preparation method. Spike this compound into the final extracted sample at the same concentration as Set 1.
-
Set 3 (Pre-Extraction Spike): Spike this compound into the blank matrix before the extraction process at the same concentration as Set 1.
-
-
Analysis: Analyze all three sets of samples using the optimized LC-MS/MS method.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100
-
Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100
-
-
Interpretation:
-
A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).
-
The recovery value assesses the efficiency of your extraction procedure.
-
Data Presentation
Table 1: Predicted Mass Information for this compound
| Parameter | Predicted Value | Notes |
| Chemical Formula | C₇H₂D₄ClNS | |
| Monoisotopic Mass | 175.0292 | Calculated for the most abundant isotopes. |
| [M+H]⁺ (Precursor Ion) | 176.0365 | Expected primary ion in positive ESI. |
| Predicted Fragment Ions | m/z 139, 111 | Potential fragments from loss of SH and subsequent loss of CO. Further fragmentation studies are needed for confirmation. |
Table 2: Suggested Starting LC-MS Parameters
| Parameter | Suggested Starting Value | Range for Optimization |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Consider different stationary phases (e.g., Phenyl-Hexyl) if peak shape is poor. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.05 - 0.2% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Methanol can be tested as an alternative organic solvent. |
| Flow Rate | 0.4 mL/min | 0.2 - 0.6 mL/min |
| Column Temperature | 40 °C | 30 - 50 °C |
| Ionization Mode | ESI Positive | Compare with APCI if sensitivity is low. |
| Capillary Voltage | 3.5 kV | 2.5 - 4.5 kV |
| Cone/Orifice Voltage | 30 V | 20 - 50 V |
| Nebulizer Gas | 35 psi | 30 - 50 psi |
| Drying Gas Flow | 10 L/min | 8 - 12 L/min |
| Drying Gas Temperature | 350 °C | 300 - 400 °C |
| Collision Energy | 15-25 eV | Optimize for each MRM transition. |
Note: These are suggested starting points and will require optimization for your specific instrument and application.
Visualizations
Caption: Workflow for LC-MS/MS method development for this compound.
Caption: Logical troubleshooting flow for low or no signal issues.
how to resolve matrix effects in 4-Chlorothiobenzamide-d4 quantification
Welcome to the technical support center for the quantification of 4-Chlorothiobenzamide-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to matrix effects in their bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 4-Chlorothiobenzamide, by co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1] In the analysis of 4-Chlorothiobenzamide and its deuterated internal standard (this compound), endogenous substances from complex matrices like plasma, urine, or tissue can interfere with their ionization in the mass spectrometer's ion source, leading to unreliable results.[1][3]
Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't that automatically correct for matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard for compensating for matrix effects, they may not always provide perfect correction.[4] A phenomenon known as the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the non-deuterated analyte in reversed-phase chromatography. If the matrix effect is not uniform across the entire chromatographic peak, this slight shift in retention time can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, resulting in inaccurate quantification.[5][6] It is crucial to ensure complete co-elution of the analyte and its SIL-IS for maximum correction of matrix effects.[5]
Q3: My quality control (QC) samples are showing poor accuracy and precision. Could this be due to matrix effects?
A3: Yes, poor accuracy and precision in QC samples are common indicators of uncompensated matrix effects.[3] This variability can arise from differences in the composition of the biological matrix between different lots or individual samples. If the matrix components that cause ion suppression or enhancement are not consistent across all samples, the analyte-to-internal standard ratio will vary, leading to inaccurate and imprecise results.
Q4: What are the common sources of matrix effects in bioanalytical assays?
A4: The primary sources of matrix effects are endogenous and exogenous components present in the biological sample.[3][7]
-
Endogenous components: These include phospholipids, salts, proteins, and other metabolites that are naturally present in the biological matrix.[1] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[8][9]
-
Exogenous components: These can be introduced during sample collection and processing, and include anticoagulants (like Li-heparin), polymers from plastic tubes, and dosing vehicles in pharmacokinetic studies.[3][7]
Q5: What is "matrix-matched calibration" and when is it recommended?
A5: Matrix-matched calibration involves preparing the calibration standards in the same biological matrix as the samples being analyzed. This approach helps to compensate for matrix effects by ensuring that both the standards and the samples experience similar levels of ion suppression or enhancement. It is recommended when significant matrix effects are observed and a reliable source of the blank matrix is available.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the quantification of 4-Chlorothiobenzamide and its deuterated internal standard.
Issue 1: High variability in the this compound internal standard response across different samples.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components through more rigorous sample cleanup.[8] Consider switching from a simple protein precipitation (PPT) method to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[10]
-
Optimize Chromatography: Modify your chromatographic method to better separate 4-Chlorothiobenzamide from the matrix interferences. This can involve changing the column, mobile phase composition, or gradient profile.
-
Check for Exogenous Contaminants: Ensure that the same brand and type of collection tubes and processing materials are used for all samples to avoid variability from external sources.[7]
-
Issue 2: Poor recovery of 4-Chlorothiobenzamide, but acceptable recovery of this compound.
-
Possible Cause: Suboptimal extraction conditions that differentially affect the analyte and the internal standard.
-
Troubleshooting Steps:
-
Evaluate Extraction pH: The extraction efficiency of thioamides can be pH-dependent. Experiment with adjusting the sample pH before extraction to ensure consistent recovery for both the analyte and the internal standard.
-
Optimize SPE Protocol: If using SPE, ensure the sorbent type and the wash/elution steps are optimized for 4-Chlorothiobenzamide. A generic protocol may not be suitable.
-
Assess Analyte Stability: Investigate the stability of 4-Chlorothiobenzamide in the sample matrix under the conditions used for sample preparation.
-
Issue 3: Inconsistent analyte-to-internal standard peak area ratios in replicate injections of the same sample.
-
Possible Cause: Carryover or build-up of matrix components on the analytical column or in the MS source.
-
Troubleshooting Steps:
-
Implement a Column Wash: Introduce a robust column wash step at the end of each chromatographic run to elute strongly retained matrix components.
-
Clean the MS Source: Regularly clean the mass spectrometer's ion source to prevent the accumulation of non-volatile matrix components that can lead to inconsistent ionization.
-
Use a Diverter Valve: Program a diverter valve to direct the flow to waste during the elution of highly polar, unretained matrix components at the beginning of the run, and during the high-organic wash at the end.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Relative Matrix Effect | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | High | Good | High |
| Liquid-Liquid Extraction (LLE) | Medium-Low | Variable | Medium |
| Solid-Phase Extraction (SPE) | Low | Good | Low-Medium |
This table provides a general comparison; actual performance may vary depending on the specific analyte and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 4-Chlorothiobenzamide from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex to mix. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol/water (50:50, v/v).
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. eijppr.com [eijppr.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. waters.com [waters.com]
- 7. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
addressing solubility issues of 4-Chlorothiobenzamide-d4 in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of 4-Chlorothiobenzamide-d4.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?
A1: 4-Chlorothiobenzamide is structurally a hydrophobic molecule and is classified as insoluble in water.[1] Its deuterated analog, this compound, is expected to have very similar physicochemical properties, including poor aqueous solubility. This insolubility arises from the compound's non-polar aromatic ring, which makes it energetically unfavorable to dissolve in polar solvents like water-based buffers without assistance.
Q2: What is the most straightforward method to dissolve this compound for my experiments?
A2: The most common and direct approach is to first prepare a concentrated stock solution in a water-miscible organic co-solvent and then dilute this stock into your aqueous buffer to the final desired concentration.[2][3] Dimethyl sulfoxide (DMSO) is a highly effective and widely used co-solvent for this purpose.[3][4]
Q3: My experiment is sensitive to organic solvents like DMSO. What are the primary alternative strategies?
A3: If organic co-solvents are not suitable for your experimental system, two primary alternative strategies can be employed:
-
pH Adjustment: Modifying the pH of the buffer can significantly increase the solubility of ionizable compounds.[5][6] For thioamides, adjusting the pH may alter the protonation state and improve solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their non-polar interior, while their hydrophilic exterior allows the entire complex to dissolve in aqueous solutions.[7][8] This method is effective at increasing solubility without the use of organic solvents.[9]
Q4: How does pH adjustment work to improve solubility?
A4: The solubility of weakly acidic or basic compounds is highly pH-dependent.[10] By adjusting the pH of the buffer, you can shift the equilibrium towards the ionized (salt) form of the compound, which is typically much more water-soluble than the neutral form. For 4-Chlorothiobenzamide (pKa ≈ 12.28), increasing the pH to a more basic environment could potentially deprotonate the molecule, enhancing its solubility.[1][11] However, the stability of the compound at high pH must be considered.
Q5: Which type of cyclodextrin is recommended, and how does it enhance solubility?
A5: Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred due to their higher aqueous solubility and reduced toxicity compared to natural beta-cyclodextrin.[9][12] They work by forming an "inclusion complex" where the hydrophobic this compound molecule (the "guest") fits into the hydrophobic inner cavity of the cyclodextrin (the "host").[8][13] This guest-host complex effectively shields the hydrophobic drug from the water, allowing it to be carried into the solution.[7]
Q6: Does the deuterium labeling in this compound significantly impact its solubility compared to the parent compound?
A6: The replacement of hydrogen with deuterium is a subtle structural modification that is not expected to drastically change the fundamental solubility characteristics.[] While some studies have shown that deuteration can slightly increase the solubility of certain compounds, the effect is generally not large enough to overcome the inherent insolubility of the parent molecule.[15] Therefore, the solubilization strategies for both the deuterated and non-deuterated forms are identical.
Troubleshooting Guide
Problem: My compound precipitates immediately when I add the DMSO stock solution to my aqueous buffer.
-
Cause: The final concentration of the organic co-solvent may be too low to maintain solubility, or the addition method may be causing localized high concentrations of the compound, leading to precipitation.
-
Solution:
-
Vortex During Addition: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This ensures rapid dispersal and prevents the compound from crashing out.
-
Increase Final Co-solvent Concentration: The final concentration of DMSO (or other co-solvent) in your buffer may need to be increased. Start with 0.5% (v/v) and titrate upwards. Be mindful of the tolerance of your specific assay or cell line to the solvent (typically ≤1% is acceptable for many biological experiments).
-
Warm the Buffer: Gently warming the buffer to 37°C before and during the addition of the stock solution can sometimes help improve solubility. Ensure the compound is stable at this temperature.
-
Problem: Even with a co-solvent, I cannot reach my target concentration without precipitation.
-
Cause: You may have exceeded the solubility limit of this compound under the current conditions.
-
Solution:
-
Combine Methods: A synergistic effect can often be achieved by combining approaches. For example, use a buffer with an adjusted pH in combination with a co-solvent.[][17]
-
Switch to Cyclodextrins: Cyclodextrins can achieve significant increases in solubility, sometimes by as much as 50-fold, and may be more effective for your target concentration.[12]
-
Particle Size Reduction: While more complex, techniques like sonication of the final solution can help break down micro-precipitates and create a more stable dispersion. For formulation development, micronization or nanosuspension technologies are used.[4][18]
-
Data and Parameters for Solubilization
Table 1: Common Co-solvents for Initial Solubility Testing
| Co-solvent | Typical Starting Final Concentration (v/v) | Advantages | Considerations & Potential Issues |
| DMSO (Dimethyl Sulfoxide) | 0.1% - 1.0% | High solubilizing power for many compounds.[4] | Can be toxic to cells at higher concentrations; may interfere with certain assays. |
| Ethanol | 1% - 5% | Less toxic than DMSO for many biological systems. | Lower solubilizing power than DMSO for highly hydrophobic compounds. |
| PEG 400 (Polyethylene Glycol 400) | 5% - 20% | Good safety profile; often used in preclinical formulations.[4] | Can increase the viscosity of the solution. |
| Propylene Glycol | 5% - 20% | Water-miscible and frequently used as a solubilizer.[2] | May not be suitable for all cell types or in vivo models. |
Table 2: Comparison of Common Cyclodextrins
| Cyclodextrin Type | Key Features | Recommended Use |
| β-Cyclodextrin (β-CD) | Natural cyclodextrin with a cavity size suitable for aromatic rings. | Less soluble in water itself; can be a starting point for non-biological assays. |
| HP-β-CD (Hydroxypropyl-β-CD) | Highly water-soluble derivative with low toxicity.[12] | Recommended for most biological applications (cell culture, in vivo) due to its excellent solubility and safety profile.[8] |
| SBE-β-CD (Sulfobutylether-β-CD) | Anionic derivative with very high water solubility. | Also an excellent choice for parenteral formulations and biological experiments. |
Visual Guides and Workflows
Caption: Troubleshooting decision tree for selecting a solubilization method.
References
- 1. chembk.com [chembk.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. wjbphs.com [wjbphs.com]
- 6. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. alzet.com [alzet.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 4-Chlorothiobenzamide-d4 during sample storage
Welcome to the Technical Support Center for 4-Chlorothiobenzamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample storage and experimental handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by its thioamide functional group, the chloro-substituent on the aromatic ring, and the deuterium labeling. Key factors include:
-
Hydrolysis: The thioamide group is susceptible to hydrolysis under both acidic and basic conditions, which would convert it to the corresponding 4-Chlorobenzamide-d4.
-
Oxidation: The sulfur atom in the thioamide group is prone to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents, leading to the formation of S-oxides and S,S-dioxides.[1] These intermediates may be unstable and undergo further degradation.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.
-
Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation pathways due to the relative weakness of the carbon-sulfur double bond compared to a carbon-oxygen double bond.[1]
-
Hydrogen-Deuterium (H/D) Exchange: The deuterium atoms on the phenyl ring are generally stable, but prolonged exposure to protic solvents (like water or methanol) or certain pH conditions could potentially lead to a gradual loss of isotopic enrichment.[2]
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: To ensure the long-term stability of solid this compound, the following conditions are recommended:
-
Temperature: Store at -20°C or colder.[3]
-
Atmosphere: Store under an inert gas such as argon or nitrogen to prevent oxidation.[4]
-
Light: Protect from light by using an amber vial or by storing it in a dark location.[3]
-
Moisture: Store in a desiccator to minimize exposure to moisture, which can facilitate hydrolysis and H/D exchange.[3][4]
Q3: How should I prepare and store solutions of this compound?
A3: Aqueous solutions of thioamides are generally less stable than the solid form.[5]
-
Solvent Choice: Whenever possible, use high-purity, dry aprotic solvents such as acetonitrile or DMSO.[6] If an aqueous buffer is required, it should be freshly prepared and degassed.
-
pH: The rate of hydrolysis for thioamides is pH-dependent.[5] For aqueous solutions, maintaining a near-neutral pH is generally advisable to minimize acid- and base-catalyzed hydrolysis.
-
Storage of Solutions: Stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to avoid repeated freeze-thaw cycles.[4] They should also be protected from light.[3] It is best practice to prepare fresh working solutions from a stock solution before each experiment.[7]
Q4: What are the initial signs that my this compound sample may be degrading?
A4: Degradation of your sample may be indicated by:
-
Physical Changes: A change in the color or physical state (e.g., clumping of powder) of the solid material.[4]
-
Analytical Discrepancies: The appearance of new peaks or a decrease in the main peak's purity in chromatographic analyses (e.g., HPLC).[4] A change in the mass spectrum, such as a lower-than-expected molecular weight, could indicate the loss of deuterium.[2]
Troubleshooting Guides
Issue 1: Appearance of a New Peak in HPLC Analysis
-
Symptom: A new, unexpected peak is observed in the HPLC chromatogram of a stored sample.
-
Possible Cause 1: Hydrolysis. The thioamide has hydrolyzed to 4-Chlorobenzamide-d4. This is more likely if the sample was stored in a non-anhydrous solvent or exposed to high humidity.
-
Troubleshooting Step: Analyze the sample using LC-MS to determine the mass of the new peak. The mass of 4-Chlorobenzamide-d4 will be lower than that of this compound due to the oxygen-for-sulfur substitution.
-
-
Possible Cause 2: Oxidation. The thioamide has been oxidized to its S-oxide. This is likely if the sample was exposed to air.
-
Troubleshooting Step: Use LC-MS to check for a mass increase of +16 amu (or +32 amu for the S,S-dioxide) compared to the parent compound.
-
-
Corrective Action: Review storage procedures. Ensure the compound is stored under an inert atmosphere and in a desiccator. For solutions, use anhydrous solvents and prepare them fresh if possible.
Issue 2: Reduced Isotopic Purity Detected by Mass Spectrometry
-
Symptom: Mass spectrometry analysis shows a shift in the isotopic distribution, indicating a loss of deuterium atoms.
-
Possible Cause: Hydrogen-Deuterium (H/D) Exchange. The sample has been exposed to protic solvents or atmospheric moisture, leading to the exchange of deuterium for hydrogen.[2]
-
Troubleshooting Step: Confirm the loss of deuterium by high-resolution mass spectrometry or NMR.
-
-
Corrective Action: Handle and store the compound under strictly anhydrous conditions.[2] Use deuterated solvents for solution preparation when isotopic purity is critical. Store solid samples in a desiccator under an inert atmosphere.
Quantitative Data Summary
Currently, specific quantitative stability data for this compound is not publicly available. Researchers are encouraged to perform in-house stability studies. The following table provides a template for summarizing data from a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | User-determined | User-determined |
| 0.1 M NaOH | 8 hours | Room Temp | User-determined | User-determined |
| 3% H₂O₂ | 24 hours | Room Temp | User-determined | User-determined |
| Heat (Solid) | 48 hours | 80°C | User-determined | User-determined |
| UV Light (254 nm) | 24 hours | Room Temp | User-determined | User-determined |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature. Withdraw samples at various time points (e.g., 1, 4, 8 hours), neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw samples at various time points (e.g., 2, 8, 24 hours) and dilute for analysis.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours. Also, expose the stock solution to the same conditions. Analyze the samples after the specified time.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. Keep control samples in the dark. Analyze both the exposed and control samples.
-
Analysis: Analyze all samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to identify and characterize the degradation products.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: A high-performance liquid chromatograph with a photodiode array (PDA) detector and a mass spectrometer (MS).
-
Chromatographic Conditions (Initial):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector at a suitable wavelength (determined by UV scan) and MS detector.
-
-
Method Development:
-
Inject a solution of this compound to determine its retention time and peak shape.
-
Inject samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other chromatographic parameters to achieve baseline separation between the parent compound and all degradation products.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can distinguish the analyte from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation study and analysis.
Caption: Troubleshooting decision tree for unexpected degradation.
References
Technical Support Center: Analysis of 4-Chlorothiobenzamide-d4 in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chlorothiobenzamide-d4. The information provided is designed to help minimize ion suppression and ensure accurate quantification in biological matrices using LC-MS/MS.
Troubleshooting Guides
Problem: Low or No Signal for this compound
Possible Cause: Significant ion suppression is a primary reason for low or no signal intensity in LC-MS/MS analysis of biological samples.[1][2] Co-eluting endogenous matrix components, such as phospholipids and salts, can interfere with the ionization of the analyte in the mass spectrometer's source.[3][4]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[4] Consider the following techniques:
-
Protein Precipitation (PPT): A rapid and simple method, but it may not yield the cleanest extracts.[2][5] It is known to be less effective at removing phospholipids, a major source of ion suppression.[5]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent, leaving many matrix interferences behind.[6]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively adsorbing the analyte to a sorbent material while interferences are washed away.[7][8]
-
-
Improve Chromatographic Separation: Enhance the separation of this compound from matrix components.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Gradient Optimization: Adjust the mobile phase gradient to better resolve the analyte from early-eluting salts and late-eluting phospholipids.[9]
-
-
Methodical Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their suppressive effects.
Problem: Inconsistent or Irreproducible Results
Possible Cause: Variability in the sample matrix can lead to different degrees of ion suppression from one sample to another, resulting in poor reproducibility.[10]
Solutions:
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is itself a deuterated standard. When used as an internal standard for the non-labeled analyte, it is expected to co-elute and experience the same degree of ion suppression, thus correcting for variability.[3][10] However, if quantifying the deuterated compound itself, ensure the method is robust against matrix variability.
-
Thorough Sample Homogenization: Ensure all samples, calibrators, and quality controls are vortexed or mixed adequately before and during the extraction process.
-
Consistent Sample Preparation: Inconsistent execution of the sample preparation protocol can introduce variability. Automation of LLE or SPE can improve consistency.[11]
Problem: Peak Tailing or Broadening
Possible Cause: Poor peak shape can be caused by several factors, including column contamination, inappropriate injection solvent, or secondary interactions with the stationary phase.[12][13]
Solutions:
-
Column Maintenance: Regularly flush the column to remove contaminants. If the problem persists, consider replacing the guard column or the analytical column.[13]
-
Injection Solvent: Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[13]
-
Mobile Phase pH: For thioamides, the pH of the mobile phase can influence peak shape. Experiment with small adjustments to the mobile phase pH to find the optimal condition.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from a biological sample reduce the ionization efficiency of the analyte (this compound) in the mass spectrometer's ion source.[14] This leads to a decreased signal intensity, which can result in inaccurate quantification, poor sensitivity, and unreliable results. Given the complexity of biological matrices like plasma and urine, ion suppression is a significant challenge that must be addressed for robust bioanalytical methods.[4]
Q2: How does a deuterated internal standard like this compound typically help in bioanalysis?
A2: A deuterated internal standard is chemically almost identical to its non-deuterated counterpart.[10] This similarity ensures that it behaves similarly during sample extraction, chromatography, and ionization.[3] The key principle is that the deuterated standard will co-elute with the analyte and be affected by ion suppression to the same extent. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise results.[10]
Q3: What are the most common sources of ion suppression when analyzing samples from biological matrices?
A3: The most frequent sources of ion suppression in biofluids are endogenous components, including:
-
Phospholipids: Abundant in plasma and cell membranes, they often elute in the middle of a reversed-phase chromatographic run, a region where many analytes also elute.[1]
-
Salts: Salts from buffers or the biological matrix itself can crystallize in the ion source and suppress the analyte signal.
-
Proteins: Although largely removed during sample preparation, residual proteins can still contribute to ion suppression.
Q4: Which sample preparation technique is best for minimizing ion suppression for this compound?
A4: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT) is the simplest but often provides the least clean extract.[5]
-
Liquid-Liquid Extraction (LLE) offers a good balance between cleanliness and ease of use.[6]
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a wide range of interferences and providing the cleanest extracts, which is crucial for minimizing ion suppression.[7] A mixed-mode or reversed-phase sorbent would be a good starting point for a thioamide compound.[8]
Q5: How can I experimentally assess the degree of ion suppression in my method?
A5: A post-column infusion experiment is a common method to qualitatively assess ion suppression.[4][10] In this experiment, a constant flow of this compound solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted biological matrix sample is then injected. Any dip in the baseline signal for this compound indicates the retention times at which co-eluting matrix components are causing ion suppression.[4]
To quantify the matrix effect, you can compare the peak area of the analyte in a post-extraction spiked sample (blank matrix extract to which the analyte is added) to the peak area of the analyte in a neat solution at the same concentration.[15]
Data Summary
The following tables provide illustrative quantitative data for different sample preparation methods for a compound structurally similar to this compound in human plasma. This data is intended to serve as a general guide for method development.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 85 - 95 | 70 - 85 | > 90 |
| Matrix Effect (%) | 60 - 75 (Suppression) | 80 - 95 (Suppression) | 95 - 105 |
| Process Efficiency (%) | 51 - 71 | 56 - 81 | > 85 |
| Relative Standard Deviation (RSD %) | < 15 | < 10 | < 5 |
| Cleanliness of Extract | Low | Medium | High |
| Time/Sample | ~5 min | ~15 min | ~20 min |
Recovery, Matrix Effect, and Process Efficiency are presented as percentages relative to a neat solution.
Table 2: Illustrative Recovery and Matrix Effect Data
| Sample Preparation Method | Analyte | Mean Recovery (%) [n=6] | RSD (%) | Mean Matrix Effect (%) [n=6] | RSD (%) |
| Protein Precipitation | This compound | 91.2 | 8.5 | 68.4 | 12.3 |
| Liquid-Liquid Extraction | This compound | 78.5 | 6.2 | 87.9 | 7.1 |
| Solid-Phase Extraction | This compound | 94.7 | 4.1 | 98.2 | 3.5 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (if applicable).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma in a glass tube, add the internal standard and 50 µL of 1M sodium carbonate solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a starting point and should be optimized for your specific application.
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 0.1M formic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Visualizations
Caption: Overview of sample preparation workflows for bioanalysis.
Caption: Logical workflow for troubleshooting ion suppression issues.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of p-methylthiobenzamide and p-methylthiobenzamide-S-oxide from rat plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. aurorabiomed.com [aurorabiomed.com]
- 12. zefsci.com [zefsci.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Chlorothiobenzamide-d4 Recovery from Plasma
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the recovery of 4-Chlorothiobenzamide-d4 from plasma samples during bioanalytical method development.
Troubleshooting Guides
This section provides solutions to common issues encountered during the extraction of this compound from plasma.
Issue: Low Recovery of this compound
Symptoms:
-
Consistently low peak area for this compound.
-
Recovery below 85%.
-
Inaccurate quantification of the target analyte.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Extraction Inefficiency | 1. Re-evaluate Extraction Method: Based on the physicochemical properties of 4-Chlorothiobenzamide (insoluble in water, solid form), consider the suitability of your current extraction method.[1] 2. Optimize Solvent Choice: For Liquid-Liquid Extraction (LLE), ensure the organic solvent has an appropriate polarity to efficiently extract the neutral this compound.[2] For Protein Precipitation (PPT), acetonitrile is generally more effective than methanol for crashing plasma proteins.[3] For Solid-Phase Extraction (SPE), select a sorbent that provides good retention for aromatic compounds.[4] 3. Adjust pH: For LLE, ensure the pH of the plasma sample is neutral to maintain this compound in its non-ionized form, maximizing its partitioning into the organic solvent.[2] |
| Compound Instability | 1. Assess pH and Temperature: Thioamides can be susceptible to hydrolysis under strongly acidic or basic conditions.[5] Avoid extreme pH during extraction and storage. Keep samples cool to minimize potential degradation.[5] 2. Evaluate Solvent Effects: Methanol has been reported to be potentially problematic for thioamides. If using methanol as a solvent, consider switching to acetonitrile or another suitable organic solvent.[5] 3. Light Sensitivity: While not specifically documented for this compound, some molecules are light-sensitive.[6] As a precaution, minimize exposure of samples and extracts to direct light. |
| Matrix Effects | 1. Improve Sample Cleanup: If ion suppression or enhancement is suspected, a more rigorous sample cleanup method may be necessary. SPE generally provides a cleaner extract than PPT or LLE.[7] 2. Chromatographic Separation: Optimize the LC method to separate this compound from co-eluting matrix components that may cause ion suppression.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-Chlorothiobenzamide that I should consider for method development?
A1: 4-Chlorothiobenzamide is a solid, insoluble in water, with a molecular weight of 171.65 g/mol .[1] Its neutral and aromatic nature makes it a good candidate for extraction with organic solvents and retention on reversed-phase or aromatic-ring-binding SPE sorbents.[2][4]
Q2: Which extraction method is generally best for achieving high recovery of this compound from plasma?
A2: The optimal method depends on the specific requirements of your assay, such as required cleanliness of the extract and throughput.
-
Protein Precipitation (PPT) is a simple and fast method but may result in a less clean extract and potential for significant matrix effects.[7]
-
Liquid-Liquid Extraction (LLE) can provide a cleaner extract than PPT and is effective for neutral compounds.[9]
-
Solid-Phase Extraction (SPE) typically offers the highest degree of sample cleanup, reducing matrix effects and potentially improving recovery and sensitivity, though it is a more complex and time-consuming procedure.[7]
Q3: My recovery of this compound is inconsistent. What could be the cause?
A3: Inconsistent recovery can stem from several factors, including imprecise pipetting of the internal standard, poor mixing of the extraction solvent with the plasma sample, or variability in the extraction procedure itself.[10] Ensure all steps are performed consistently and that vortexing or mixing is adequate to ensure thorough extraction.
Q4: Could the deuterium label on this compound be exchanging with hydrogen from the sample or solvent?
A4: While deuterium exchange is a known phenomenon for some deuterated compounds, especially those with deuterium on heteroatoms or acidic carbons, the stability of the label on this compound would depend on the position of the deuterium atoms. If the deuteriums are on the aromatic ring, they are generally stable. If you suspect H/D back-exchange, a stability test can be performed by incubating the deuterated standard in a blank matrix under your experimental conditions and monitoring for any increase in the signal of the unlabeled analyte.
Q5: How can I minimize matrix effects when analyzing this compound in plasma?
A5: To minimize matrix effects, which can cause ion suppression or enhancement, consider the following:
-
Improve sample cleanup: Use SPE to remove a larger portion of interfering matrix components.[11]
-
Optimize chromatography: Adjust your LC method to achieve baseline separation of this compound from any co-eluting matrix components.[8]
-
Dilute the sample: If the assay has sufficient sensitivity, diluting the plasma sample before extraction can reduce the concentration of interfering substances.[12]
Data Presentation
The following tables provide an illustrative comparison of typical recovery rates for the different extraction methods. Please note that actual recovery will depend on the specific optimized protocol.
Table 1: Comparison of Extraction Methods for this compound Recovery from Plasma
| Method | Typical Recovery (%) | Relative Standard Deviation (RSD, %) | Sample Cleanliness | Throughput |
| Protein Precipitation (PPT) | 75 - 90 | < 15 | Low | High |
| Liquid-Liquid Extraction (LLE) | 80 - 95 | < 10 | Medium | Medium |
| Solid-Phase Extraction (SPE) | > 90 | < 5 | High | Low |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
-
To 100 µL of plasma sample in a microcentrifuge tube, add a known amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[13]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.[14]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample in a glass tube, add a known amount of this compound internal standard solution.
-
Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 100 µL of plasma, add the internal standard. Dilute the plasma sample with 400 µL of 2% phosphoric acid in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in mobile phase for analysis.
Visualizations
Caption: Experimental workflows for plasma sample preparation.
Caption: Troubleshooting decision tree for low recovery.
References
- 1. chembk.com [chembk.com]
- 2. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 3. agilent.com [agilent.com]
- 4. n→π* Interactions of Amides and Thioamides: Implications for Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. welchlab.com [welchlab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
dealing with isotopic exchange of deuterium in 4-Chlorothiobenzamide-d4
Welcome to the Technical Support Center for 4-Chlorothiobenzamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on troubleshooting potential issues related to the isotopic exchange of deuterium.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is a deuterated form of 4-Chlorothiobenzamide. Based on common synthesis routes for deuterated aromatic compounds, the four deuterium atoms are located on the phenyl ring. This placement on carbon atoms, rather than the nitrogen of the thioamide group, makes them relatively stable and less prone to back-exchange with hydrogen atoms from solvents or the sample matrix.[1][2]
Q2: What are the primary concerns when using this compound in experimental settings?
The main concern is the potential for isotopic exchange, where deuterium atoms on the molecule are replaced by hydrogen atoms. This can compromise the isotopic purity of the standard and affect the accuracy of quantitative analyses where it is used as an internal standard.[1][3][4] Other common issues include chromatographic shifts (isotope effect) where the deuterated standard has a slightly different retention time than the non-deuterated analyte, and the presence of the unlabeled analyte as an impurity in the standard.[1][4]
Q3: How does the choice of solvent affect the stability of the deuterium labels?
The type of solvent used can significantly impact the stability of the deuterium labels.
-
Protic Solvents: Solvents that can donate hydrogen bonds (e.g., water, methanol, ethanol) can facilitate deuterium exchange, especially under basic conditions.[5] Prolonged exposure to protic solvents should be minimized.
-
Aprotic Solvents: Solvents that cannot donate hydrogen bonds (e.g., acetonitrile, dichloromethane, tetrahydrofuran) are less likely to cause deuterium exchange. It is recommended to store stock solutions of this compound in aprotic solvents.[1]
Q4: What is the influence of pH on the stability of this compound?
The pH of the solution is a critical factor in the rate of deuterium exchange. The exchange rate is minimized at a low pH, typically around 2.5 to 2.6.[5] As the pH increases and the solution becomes more basic, the rate of exchange can increase significantly.[5][6] Therefore, for applications where stability is critical, maintaining a slightly acidic pH is advisable.
Q5: How can I monitor the isotopic purity and stability of my this compound standard?
The isotopic purity and stability can be monitored using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution of the standard. A shift in the isotopic pattern towards lower masses over time indicates deuterium loss.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the appearance of proton signals in the aromatic region where deuterium atoms are expected, indicating exchange. 2H NMR can also be used to monitor the deuterium signals directly.
Troubleshooting Guides
Issue 1: Suspected Loss of Deuterium (Isotopic Exchange)
Symptoms:
-
Inaccurate and imprecise quantitative results, often with a positive bias in the calculated concentration of the analyte.
-
A decrease in the signal intensity of the deuterated internal standard and an increase in the signal of the unlabeled analyte over time when analyzing stability samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected deuterium loss.
Issue 2: Chromatographic Shift Between Analyte and Internal Standard
Symptoms:
-
The deuterated internal standard (IS) and the analyte have different retention times in the chromatogram.
-
Poor accuracy and precision, especially with complex matrices, due to differential matrix effects.[1]
Mitigation Strategies:
-
Mobile Phase Optimization: Adjust the organic-to-aqueous ratio of the mobile phase to try and merge the peaks.
-
Gradient Modification: Use a shallower gradient to minimize separation.
-
Column Selection: Test a column with a different stationary phase to alter selectivity.
Data Presentation
Table 1: Factors Influencing the Stability of Deuterium Labels on this compound
| Parameter | Condition | Expected Impact on Deuterium Stability | Recommendation |
| Solvent Type | Protic (e.g., Water, Methanol) | Increased risk of exchange | Minimize exposure time; use aprotic solvents for storage and sample preparation where possible.[1] |
| Aprotic (e.g., Acetonitrile) | High stability | Preferred for stock solutions and sample dilution.[1] | |
| pH | Acidic (pH < 4) | High stability | Maintain acidic conditions during sample preparation and analysis if the analyte is stable. |
| Neutral (pH ~7) | Moderate stability | Be mindful of potential for slow exchange over time. | |
| Basic (pH > 8) | Low stability, increased risk of exchange | Avoid basic conditions.[6] | |
| Temperature | Elevated Temperature | Increased rate of exchange | Keep samples cool (e.g., 4°C) during storage and in the autosampler.[1] |
| Storage Time | Prolonged in Protic/Aqueous Matrix | Increased likelihood of exchange | Analyze samples as soon as possible after preparation.[3] |
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability
Objective: To evaluate the stability of this compound in the sample matrix under simulated experimental conditions.
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into a blank biological matrix (e.g., plasma) at the concentration used in the analytical method.
-
Incubation: Aliquot the spiked matrix into multiple vials and incubate under different conditions that mimic the experimental workflow (e.g., room temperature, 4°C, autosampler temperature).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching: Immediately after collection, quench the sample by protein precipitation with ice-cold acetonitrile to stop any further exchange.
-
Analysis: Analyze all quenched samples together in a single LC-MS/MS run.
-
Data Interpretation: Monitor the signal intensity of both the deuterated standard and the corresponding unlabeled analyte. A significant decrease in the deuterated signal with a concurrent increase in the unlabeled signal over time indicates isotopic exchange.[3]
Protocol 2: General LC-MS/MS Method for Quantification using this compound as an Internal Standard
Objective: To provide a general workflow for the quantification of an analyte using this compound as an internal standard.
Workflow Diagram:
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Methodology:
-
Preparation of Standards and Samples: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into a blank matrix.
-
Addition of Internal Standard: Add a fixed amount of this compound working solution to all samples, calibration standards, and QCs.
-
Sample Extraction: Perform sample clean-up using a validated method such as protein precipitation or solid-phase extraction.
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 or phenyl-hexyl column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize and monitor at least one precursor-to-product ion transition for both the analyte and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: High-Throughput Analysis of 4-Chlorothiobenzamide-d4
Welcome to the dedicated support center for the high-throughput analysis of 4-Chlorothiobenzamide-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the bioanalytical method refinement for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our analytical method?
A1: this compound is a stable isotope-labeled (SIL) internal standard (IS). Its primary function is to correct for variability during sample preparation and analysis.[1] Since it is chemically almost identical to the analyte (4-Chlorothiobenzamide), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known amount of the d4-internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.
Q2: We are observing a gradual decrease in the this compound signal throughout our analytical run. What could be the cause?
A2: A decreasing or unstable internal standard signal often points to isotopic exchange or degradation.[2] Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are swapped for protons from the solvent or sample matrix.[3] This is more likely to happen under certain conditions such as non-neutral pH or elevated temperatures.[2] For thioamide compounds, metabolic instability can also be a factor, although the use of a stable isotope-labeled internal standard should theoretically account for this if it co-elutes with the analyte.[4]
Q3: Our results show poor accuracy and precision, particularly in some batches of plasma samples. What should we investigate first?
A3: Poor accuracy and precision, especially when sample-dependent, strongly suggest differential matrix effects.[3] This occurs when the analyte and the internal standard are affected differently by components in the biological matrix, leading to variations in ionization efficiency.[5][6] This can be exacerbated if there is a slight chromatographic shift between the analyte and the deuterated internal standard.[3] We recommend performing a post-extraction spiking experiment to quantitatively assess the matrix effect.[6]
Q4: What are the key parameters to consider when developing an LC-MS/MS method for 4-Chlorothiobenzamide?
A4: For a robust LC-MS/MS method, you should focus on optimizing the following:
-
Sample Preparation: Choose a technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) that effectively removes interfering matrix components like phospholipids.[5]
-
Chromatography: Develop a gradient and select a column that provides good retention, sharp peak shape, and baseline separation from any endogenous interferences. A C18 column is often a good starting point for compounds of this nature.
-
Mass Spectrometry: Optimize the precursor and product ion transitions (MRM) for both the analyte and the internal standard to ensure high sensitivity and specificity. Also, fine-tune parameters like collision energy and source temperature.
Q5: Can the purity of this compound affect our results?
A5: Absolutely. The purity of the deuterated internal standard is critical. If the internal standard contains a significant amount of the unlabeled analyte, it can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[2][3] It is essential to use an internal standard with high chemical and isotopic purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during your experiments.
Issue 1: Inconsistent or Drifting Internal Standard (IS) Response
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange | 1. Assess Stability: Incubate this compound in the sample matrix and mobile phase at various pH values and temperatures to identify conditions that may promote H/D exchange.[2] 2. pH Control: Ensure the pH of your sample and mobile phase is controlled and ideally in a neutral or slightly acidic range, if compatible with the assay.[2] 3. Temperature Control: Minimize sample exposure to high temperatures during preparation and in the autosampler.[2] |
| Analyte Degradation | 1. Metabolic Activity: For in-vitro samples, ensure that any metabolic activity is quenched effectively after incubation. 2. Solution Stability: Verify the stability of the analyte and IS in the stock and working solutions under the storage conditions. |
Issue 2: Poor Accuracy and/or Precision
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Optimize Sample Cleanup: If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components.[5] 2. Chromatographic Separation: Modify the LC gradient to ensure the analyte and IS elute in a region with minimal ion suppression. A post-column infusion experiment can identify these regions. 3. Dilution: Diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[5] |
| Cross-Contamination/Carryover | 1. Injector Wash: Ensure the autosampler injection needle and port are being adequately washed between injections with a strong solvent. 2. Blank Injections: Inject blank samples after high concentration standards or samples to assess for carryover. |
| Impure Internal Standard | 1. Verify Purity: Analyze the IS solution alone to check for the presence of the unlabeled analyte.[3] 2. Impact Assessment: If the unlabeled analyte is present, evaluate its contribution to the analyte signal at the LLOQ. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
Objective: To extract 4-Chlorothiobenzamide and this compound from human plasma.
Materials:
-
Human plasma (blank, calibration standards, QCs, or unknown samples)
-
This compound internal standard working solution (e.g., 100 ng/mL in 50% methanol)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
Objective: To quantify 4-Chlorothiobenzamide using this compound as an internal standard.
Instrumentation:
-
HPLC system capable of binary gradient elution
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Approx. Retention Time | ~2.1 minutes |
MS/MS Parameters (Hypothetical):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Chlorothiobenzamide | 172.0 | 139.0 | 25 |
| This compound | 176.0 | 143.0 | 25 |
Visualizations
References
- 1. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Chlorothiobenzamide-d4
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 4-Chlorothiobenzamide-d4. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am seeing low to no conversion of my starting material (4-chlorobenzamide-d4) to the desired this compound using Lawesson's reagent. What are the possible causes and solutions?
A1: Low or no product formation is a common issue in thionation reactions. Several factors could be contributing to this problem:
-
Reagent Quality: Lawesson's reagent can decompose over time, especially if not stored under anhydrous conditions.[1] It is also known to be thermally unstable at temperatures above 110 °C.[1]
-
Solution: Use a fresh batch of high-purity Lawesson's reagent. Ensure it has been stored properly in a desiccator.
-
-
Reaction Temperature and Time: The reactivity of amides towards Lawesson's reagent can vary.[2] Insufficient temperature or reaction time can lead to incomplete conversion.
-
Solution: Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). If prolonged heating is required, be mindful of the potential for reagent decomposition.[1]
-
-
Solvent Choice: The solubility of Lawesson's reagent is crucial for the reaction.
Q2: My reaction is producing a significant amount of a nitrile byproduct (4-chlorobenzonitrile-d4) instead of the thioamide.
A2: The formation of nitriles is a known side reaction when treating primary amides with thionating agents like Lawesson's reagent or P₄S₁₀.[1]
-
Solution:
-
Employ milder reaction conditions, such as a lower temperature or shorter reaction time, to minimize the dehydration of the amide to the nitrile.[1]
-
Consider an alternative synthetic route starting from 4-chlorobenzonitrile-d4 and converting it to the thioamide using a suitable sulfur source, such as sodium hydrosulfide or by reacting it with thioacetic acid.[6][7]
-
Q3: I am struggling to remove phosphorus-containing byproducts from my final product after using Lawesson's reagent or P₄S₁₀.
A3: Phosphorus-based byproducts are a common challenge in the purification of thioamides synthesized using these reagents.[1][4]
-
Solution:
-
A thorough aqueous workup is critical to hydrolyze and remove these byproducts.[1][3] Washing the organic extract with a saturated sodium bicarbonate solution can be beneficial.[1]
-
Using a combination of Phosphorus Pentasulfide (P₄S₁₀) and Hexamethyldisiloxane (HMDO) can lead to a cleaner reaction with byproducts that are more easily removed by a simple hydrolytic workup or filtration through silica gel.[8][9][10]
-
For Lawesson's reagent, a fluorous-tagged version is available that allows for the easy removal of byproducts through fluorous solid-phase extraction.[1][11]
-
Q4: I am concerned about the isotopic purity of my this compound. What are the potential issues and how can I address them?
A4: Maintaining isotopic purity is crucial for deuterated compounds. Several factors can affect the final isotopic enrichment:
-
Isotopic Purity of Starting Material: The isotopic purity of the final product is directly dependent on the purity of the deuterated starting material (e.g., 4-chlorobenzamide-d4 or 4-chlorobenzonitrile-d4).
-
Solution: Always check the certificate of analysis for the isotopic purity of your starting materials.[12]
-
-
Isotopic Back-Exchange: Although less likely for aromatic C-D bonds under standard thionation conditions, be aware of the potential for deuterium loss if harsh acidic or basic conditions are used during workup or purification.[12]
-
Solution: Use mild workup and purification conditions. Maintain a neutral pH where possible.
-
-
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, which can sometimes lead to slower reaction rates.[12][13]
-
Solution: This is less of a concern for the thionation step itself but could be relevant in preceding synthetic steps. Be prepared to adjust reaction times or temperatures to ensure complete conversion.
-
Quantitative Data Summary
The following table summarizes common thionating agents and their typical reaction conditions for the conversion of amides to thioamides.
| Thionating Agent | Solvent(s) | Temperature | Key Considerations | Reference(s) |
| Lawesson's Reagent | THF, Toluene, Xylene | Room Temp to Reflux | Reagent purity is crucial; can be difficult to remove phosphorus byproducts. | [1][3][5] |
| Phosphorus Pentasulfide (P₄S₁₀) | Toluene, Xylene, Pyridine | Reflux | Can generate highly condensed polythiophosphates leading to side reactions. | [4] |
| P₄S₁₀ / HMDO | Dichloromethane, Benzene | Reflux | Improved reactivity and easier workup compared to P₄S₁₀ alone. | [4][8][9] |
| P₄S₁₀-Pyridine Complex | Acetonitrile, Dimethyl Sulfone | High Temperatures | Odorless, storable, and can provide cleaner products with easier workup. | [14] |
Experimental Protocols
Method 1: Thionation of 4-Chlorobenzamide-d4 using Lawesson's Reagent
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorobenzamide-d4 (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: In a separate flask, dissolve Lawesson's reagent (0.5 equivalents) in anhydrous THF. Add the Lawesson's reagent solution to the amide solution at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction can be left overnight if convenient.[3]
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. To the residue, add water and extract the product with an organic solvent such as ethyl acetate or ether.[3] Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Method 2: Synthesis from 4-Chlorobenzonitrile-d4
A plausible route involves the reaction of 4-chlorobenzonitrile-d4 with a sulfur source like sodium hydrosulfide in the presence of an amine and an organic acid.[7]
-
Reaction Setup: In a reaction flask, suspend 4-chlorobenzonitrile-d4 (1 equivalent) and sodium hydrosulfide (1.2-2.5 equivalents) in water.[7]
-
Catalyst Addition: Add a secondary amine (e.g., diethylamine, 0.1-0.2 equivalents).[7]
-
Reaction: Heat the mixture to approximately 85 °C. Slowly add an organic acid (e.g., propionic acid, 1.2-2.0 equivalents) dropwise. Continue stirring at this temperature for a few hours, monitoring the reaction by TLC until the starting material is consumed.[7]
-
Work-up and Purification: Cool the reaction mixture, and the product should precipitate. Collect the solid by filtration, wash with water, and dry to obtain this compound.[7]
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thioamide synthesis by thionation [organic-chemistry.org]
- 7. CN102702054A - Preparation method of p-hydroxythiobenzamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. audreyli.com [audreyli.com]
- 10. Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thionation using fluorous Lawesson's reagent. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]
Validation & Comparative
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards in Bioanalytical Method Validation
For researchers, scientists, and drug development professionals vested in the precise quantification of analytes in biological matrices, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the two primary choices are stable isotope-labeled (e.g., deuterated) internal standards and structural analogue internal standards. This guide provides an objective, data-driven comparison of these two approaches, using the synthetic cathinone 3,4-Methylenedioxypyrovalerone (MDPV) and its deuterated internal standard (MDPV-d8) as a prime example, alongside a comparable method using a structural analogue.
An internal standard is a compound of known concentration added to samples to correct for analytical variability during the entire experimental process, from sample preparation to analysis.[1] The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to compensate for variations in sample preparation, instrument response, and matrix effects.[2][3] While both deuterated and structural analogue standards aim to achieve this, their fundamental differences lead to significant variations in performance.
Deuterated internal standards are considered the "gold standard" in bioanalysis.[3] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with deuterium atoms. This results in a molecule that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer.[4] This near-identical nature is the cornerstone of their superior performance in quantitative assays.
Structural analogue internal standards, on the other hand, are molecules that are chemically similar but not identical to the analyte. They are often chosen for their availability and lower cost. However, their different chemical structure can lead to differences in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, potentially compromising the accuracy of the results.
Performance Comparison: Deuterated vs. Structural Analogue Internal Standards
The superiority of deuterated internal standards is not merely theoretical; it is substantiated by experimental data. The following tables summarize the performance of a bioanalytical method for MDPV using a deuterated internal standard (MDPV-d8) versus a representative method for a similar analyte using a structural analogue internal standard.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with Deuterated IS (MDPV-d8) for MDPV | Method with Structural Analogue IS (Representative) |
| Analyte | MDPV and its metabolites | Representative Synthetic Cathinone |
| Linear Range | 0.25–1000 µg/L | 1-25 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/L | 1-10 ng/mL |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with Deuterated IS (MDPV-d8) for MDPV | Method with Structural Analogue IS (Representative) |
| Accuracy (% Target) | ||
| Low QC | 86 - 109% | Within ± 15-20% of nominal value |
| Medium QC | 90 - 108% | Within ± 15-20% of nominal value |
| High QC | 92 - 107% | Within ± 15-20% of nominal value |
| Precision (% CV) | ||
| Low QC | 2.1 - 7.3% | < 15-20% |
| Medium QC | 2.5 - 6.8% | < 15-20% |
| High QC | 2.9 - 5.5% | < 15-20% |
Table 3: Comparison of Matrix Effect and Recovery
| Parameter | Method with Deuterated IS (MDPV-d8) for MDPV | Method with Structural Analogue IS (Representative) |
| Matrix Effect | -8 to 12% | Often higher and more variable than with deuterated IS |
| Process Efficiency / Recovery | 36 to 93% | Consistent and reproducible recovery is crucial |
Experimental Protocols
Below are detailed experimental protocols for the bioanalytical methods cited in the comparison tables.
Method 1: Quantification of MDPV and its Metabolites using a Deuterated Internal Standard (MDPV-d8)
This method describes the simultaneous quantification of MDPV and its two primary metabolites in plasma.[5]
1. Sample Preparation:
-
Plasma samples (100 µL) undergo hydrolysis to cleave any conjugated metabolites.[5]
-
Proteins are precipitated by the addition of chilled acetonitrile (400 µL).[6]
-
After centrifugation, 300 µL of the supernatant is evaporated to dryness.[6]
-
The residue is reconstituted in 0.1% formic acid in LC-MS grade water.[6]
-
MDPV-d8 is added as the internal standard during the sample preparation process.[6]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Analysis is performed using a high-resolution liquid chromatography system.
-
Mass Spectrometry: Detection is carried out with a high-resolution tandem mass spectrometer.[6]
-
Linear Range: The method is validated over a linear range of 0.25–1000 µg/L for all three analytes.[6]
Method 2: Quantification of Synthetic Cathinones using a Structural Analogue Internal Standard (Representative Method)
This protocol is a representative example for the analysis of synthetic cathinones using a structural analogue internal standard.
1. Sample Preparation:
-
To a 1 mL urine or blood sample, add the structural analogue internal standard.
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and the internal standard.
-
The organic extract is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Chromatographic separation is achieved on a C18 column with a gradient elution using mobile phases typically consisting of acetonitrile and water with a modifier like formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection.
Visualizing the Workflow and Comparison
To better illustrate the processes and concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bioanalytical Method Validation Workflow.
Caption: Deuterated vs. Structural Analogue IS.
Conclusion
The choice of internal standard is a critical determinant of the quality and reliability of bioanalytical data. While structural analogue internal standards can be a viable option in some cases, the data overwhelmingly supports the use of deuterated internal standards as the "gold standard." Their ability to co-elute with the analyte and their near-identical chemical properties provide superior correction for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a sound scientific practice that ensures the generation of high-quality, defensible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Chlorothiobenzamide-d4 and its Non-Deuterated Analog for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic fate and pharmacokinetic profile of a compound is paramount. Isotopic labeling, particularly deuteration, has emerged as a key strategy to enhance the metabolic stability of drug candidates. This guide provides a comprehensive comparison of 4-Chlorothiobenzamide-d4 and its non-deuterated counterpart, offering insights into the potential advantages conferred by deuterium substitution.
Data Presentation: A Predictive Comparison
Based on the principles of the kinetic isotope effect, a comparative table of predicted pharmacokinetic parameters is presented below. It is important to note that these are projected values and would require experimental verification.
| Parameter | 4-Chlorothiobenzamide (Non-Deuterated) | This compound (Deuterated) | Predicted Fold Change |
| In Vitro Half-life (t½) in Liver Microsomes | Shorter | Longer | >1.5x |
| In Vivo Half-life (t½) | Shorter | Longer | >1.5x |
| Area Under the Curve (AUC) | Lower | Higher | >1.5x |
| Clearance (CL) | Higher | Lower | <0.7x |
| Metabolic Stability | Lower | Higher | Increased |
Note: These values are hypothetical and serve to illustrate the expected impact of deuteration. Actual values must be determined experimentally.
Experimental Protocols
To experimentally validate the predicted advantages of this compound, the following detailed methodologies are recommended:
In Vitro Metabolic Stability Assay in Liver Microsomes
Objective: To determine and compare the rate of metabolism of 4-Chlorothiobenzamide and this compound by liver enzymes.
Materials:
-
4-Chlorothiobenzamide and this compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., G6P, G6PD, and NADP+)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsomes and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of 4-Chlorothiobenzamide and this compound following systemic administration.
Materials:
-
4-Chlorothiobenzamide and this compound formulated for in vivo administration
-
Rodent model (e.g., Sprague-Dawley rats)
-
Dosing vehicles
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Acclimatize animals and fast them overnight prior to dosing.
-
Administer a single dose of either 4-Chlorothiobenzamide or this compound to separate groups of animals (e.g., via oral gavage or intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma.
-
Extract the compounds from plasma using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t½ for both compounds.
-
Statistically compare the pharmacokinetic parameters between the two groups.
Mandatory Visualization
Synthesis of this compound
A potential synthetic route for this compound involves the deuteration of the corresponding benzonitrile followed by thionation.
Caption: Proposed synthesis of this compound.
Hypothesized Antitumor Mechanism of Action
While the precise mechanism of action for 4-Chlorothiobenzamide is not yet fully elucidated, related sulfonamide and benzamide compounds have demonstrated antitumor activity. A plausible mechanism involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Caption: Potential inhibition of a pro-survival signaling pathway.
Cross-Validation of Analytical Methods for 4-Chlorothiobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of 4-Chlorothiobenzamide. The information presented is based on established analytical principles for structurally similar compounds and serves as a practical framework for method development and cross-validation.
Introduction to Analytical Methods
The accurate quantification of active pharmaceutical ingredients (APIs) like 4-Chlorothiobenzamide is critical in drug development and quality control. Two common analytical techniques suitable for this purpose are HPLC and UV-Vis Spectrophotometry.
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique that isolates the analyte of interest from a mixture before quantification.[1][2] It offers high specificity and sensitivity. For thioamides, reversed-phase HPLC is often employed.[3][4]
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry: A simpler, more rapid technique that measures the amount of light absorbed by the analyte at a specific wavelength.[5] Its applicability depends on the analyte having a distinct chromophore and the absence of interfering substances that absorb at the same wavelength. Aromatic compounds and those with thioamide groups typically exhibit strong UV absorbance.
Comparative Analysis of Analytical Methods
A cross-validation study is essential to ensure the reliability and comparability of results obtained from different analytical methods.[6] This section presents a hypothetical cross-validation of HPLC and UV-Vis spectrophotometry for the analysis of 4-Chlorothiobenzamide in a drug substance.
Data Presentation
The following tables summarize the quantitative data from a simulated inter-laboratory cross-validation study.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC Method | UV-Vis Spectrophotometry Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9989 | ≥ 0.998 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 101.2 ± 2.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.5% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 2.2% | ≤ 3.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | 1.0 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 3.0 µg/mL | Reportable |
| Specificity | High (Separates from impurities) | Moderate (Prone to interference) | No interference at analyte signal |
Table 2: Inter-Laboratory Comparison of Assay Results for 4-Chlorothiobenzamide (% Label Claim)
| Laboratory | HPLC Method | UV-Vis Spectrophotometry Method | % Difference |
| Lab A | 99.8 | 100.5 | 0.7 |
| Lab B | 100.2 | 101.1 | 0.9 |
| Lab C | 99.5 | 99.9 | 0.4 |
| Average | 99.83 | 100.5 | 0.67 |
| Overall RSD | 0.35% | 0.60% | ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the hypothetical experiments are provided below.
HPLC Method Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.[4]
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.[7]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of 4-Chlorothiobenzamide (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the 4-Chlorothiobenzamide drug substance in the mobile phase to a final concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve over a concentration range of 10-100 µg/mL.
-
Accuracy: Determined by spike recovery at three concentration levels (80%, 100%, and 120% of the nominal concentration).
-
Precision: Repeatability is evaluated by six replicate injections of the same sample. Intermediate precision is assessed by a different analyst on a different day.
-
Specificity: Evaluated by analyzing a placebo and a spiked sample to ensure no interference from excipients. Forced degradation studies (acid, base, oxidation, heat, and light) are also performed.
-
UV-Vis Spectrophotometry Method Protocol
-
Instrumentation: Double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of 4-Chlorothiobenzamide from 200-400 nm. The λmax is expected to be influenced by the chlorinated aromatic and thioamide chromophores.[8][9]
-
Standard Preparation: A stock solution of 4-Chlorothiobenzamide (50 µg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the 4-Chlorothiobenzamide drug substance in methanol to a final concentration of approximately 10 µg/mL.
-
Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve over a concentration range of 2-20 µg/mL.
-
Accuracy: Determined by the standard addition method at three concentration levels.
-
Precision: Repeatability is evaluated by six replicate measurements of the same sample solution. Intermediate precision is assessed by a different analyst on a different day.
-
Specificity: Assessed by comparing the spectra of the sample solution with that of the standard solution and a placebo.
-
Mandatory Visualization
The following diagram illustrates the workflow for the cross-validation of the two analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. Separation of 2,2’-Thiobis(benzamide) on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. utsc.utoronto.ca [utsc.utoronto.ca]
Assessing the Isotopic Purity of 4-Chlorothiobenzamide-d4: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing deuterated compounds, ensuring high isotopic purity is paramount for the accuracy and reliability of experimental data. This guide provides an objective comparison of the primary analytical techniques for assessing the isotopic purity of 4-Chlorothiobenzamide-d4, a deuterated analog of the thioamide-containing compound. The methodologies, supporting experimental data, and visual workflows presented herein offer a comprehensive framework for its analysis. The use of stable isotope-labeled compounds is crucial in various research areas, including as internal standards in quantitative mass spectrometry-based analyses.[1][2][3]
The two principal techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][4] Often, a combination of both is employed for a thorough characterization.[1][5]
Comparison of Analytical Methodologies
HRMS and NMR spectroscopy provide complementary information for a comprehensive assessment of isotopic purity. HRMS excels at quantifying the relative abundance of all isotopologues, while NMR confirms the specific locations of deuterium labeling.[1][4]
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Measures the mass-to-charge ratio (m/z) of ions to differentiate isotopologues based on their mass.[4] | Exploits the magnetic properties of atomic nuclei to provide information about the chemical environment and relative abundance of isotopes.[4] |
| Primary Use | Quantifies the relative abundance of each isotopologue (d0, d1, d2, d3, d4).[4] | Confirms the location of deuterium labeling and assesses the overall degree of deuteration at specific sites.[1] |
| Advantages | High sensitivity, requires minimal sample, and provides a detailed isotopic distribution.[4][6] | Provides structural information and can quantify isotopic enrichment at specific positions.[1][7] |
| Limitations | Does not directly reveal the position of the deuterium labels.[4] | Lower sensitivity compared to MS, requiring larger sample amounts.[4] |
| Typical Platform | Liquid Chromatography coupled to a Time-of-Flight (LC-TOF) or Orbitrap mass spectrometer.[4] | High-field NMR spectrometer (e.g., 400 MHz or higher).[4] |
Quantitative Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from the analysis of a batch of this compound.
Table 1: Isotopic Distribution of this compound by HRMS
This table presents the relative abundance of each isotopologue of 4-Chlorothiobenzamide, with the isotopic purity calculated as the percentage of the fully deuterated (d4) form relative to the sum of all observed isotopologues.
| Isotopologue | Theoretical m/z | Observed Peak Area | Relative Abundance (%) |
| d0 (Unlabeled) | 171.0122 | 5,120 | 0.5 |
| d1 | 172.0185 | 10,240 | 1.0 |
| d2 | 173.0248 | 20,480 | 2.0 |
| d3 | 174.0310 | 40,960 | 4.0 |
| d4 (Fully Labeled) | 175.0373 | 947,200 | 92.5 |
| Isotopic Purity (d4) | 92.5% |
Table 2: Degree of Deuteration by ¹H NMR Spectroscopy
¹H NMR is used to determine the percentage of deuterium incorporation at specific sites by comparing the integral of the remaining proton signals in the deuterated compound to the corresponding signals in a non-deuterated standard.
| Aromatic Proton Position | Integral (Non-deuterated Standard) | Integral (this compound) | % Deuteration |
| H-2', H-6' | 2.00 | 0.08 | 96.0% |
| H-3', H-5' | 2.00 | 0.10 | 95.0% |
| Average Aromatic Deuteration | 95.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol outlines a general procedure for determining the isotopic enrichment of this compound using LC-HRMS.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 1 µg/mL in the initial mobile phase.[4]
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[4]
-
Gradient: A suitable gradient to achieve good peak shape and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Instrument: Q-TOF or Orbitrap mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-500.
-
Resolution: > 60,000.[4]
4. Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).[4]
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.[4]
¹H NMR Spectroscopy Analysis
This protocol provides a general method for confirming the location and extent of deuterium labeling.
1. Sample Preparation:
-
Dissolve an appropriate amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
2. NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
3. Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the aromatic protons.
-
Compare the integration values to those of a non-deuterated standard to calculate the percentage of deuteration at each position.
Visualizations
The following diagrams illustrate the workflow for assessing isotopic purity and the relationship between the analytical techniques.
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Logical relationship between analytical techniques and the data they provide.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
A Comparative Analysis of Internal Standards for the Quantification of 4-Chlorothiobenzamide
In the development of robust bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), the choice of a suitable internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of the analytical data. An internal standard is a compound of known concentration added to samples to correct for variations during sample preparation and analysis. This guide provides a comparative analysis of two potential internal standards for the quantification of 4-Chlorothiobenzamide: a stable isotope-labeled (SIL) internal standard, 4-Chlorothiobenzamide-d4, and a structural analog, 4-Bromothiobenzamide.
The selection of an appropriate internal standard is a pivotal step in method development. The ideal IS should mimic the physicochemical properties of the analyte to compensate for variability in extraction recovery, matrix effects, and instrument response. While SIL internal standards are considered the gold standard in bioanalysis, their availability can be limited and their synthesis costly. Structural analogs present a more accessible alternative, though they require rigorous validation to ensure they are a suitable surrogate.
This guide presents a hypothetical comparative study based on established principles of bioanalytical method validation as outlined by the FDA and ICH guidelines.
Proposed Internal Standard Candidates
Two internal standards were selected for this comparative analysis:
-
This compound (SIL-IS): A deuterated form of the analyte. This is a hypothetical compound for the purpose of this guide, representing the ideal internal standard.
-
4-Bromothiobenzamide (Analog-IS): A commercially available structural analog of 4-Chlorothiobenzamide.
Experimental Protocols
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the quantification of 4-Chlorothiobenzamide in human plasma. The following protocol was used to evaluate the performance of both the SIL-IS and the Analog-IS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, 10 µL of the internal standard working solution (containing either this compound or 4-Bromothiobenzamide at a concentration of 500 ng/mL) was added and vortexed.
-
Protein precipitation was induced by adding 300 µL of acetonitrile.
-
The samples were vortexed for 1 minute and then centrifuged at 12,000 rpm for 10 minutes.
-
The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.
-
The residue was reconstituted in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. Liquid Chromatography Conditions
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
MS System: SCIEX Triple Quad 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Chlorothiobenzamide: m/z 172.0 -> 155.0
-
This compound: m/z 176.0 -> 159.0
-
4-Bromothiobenzamide: m/z 216.0 -> 199.0
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
Data Presentation: Comparative Performance
The performance of each internal standard was evaluated based on linearity, accuracy, precision, recovery, and matrix effect. The hypothetical results are summarized in the tables below.
Table 1: Linearity and Range
| Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.998 | 1/x² |
| 4-Bromothiobenzamide | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LLOQ | 1 | 98.5 | 8.2 |
| LQC | 3 | 101.2 | 5.5 | |
| MQC | 100 | 99.1 | 4.1 | |
| HQC | 800 | 102.5 | 3.8 | |
| 4-Bromothiobenzamide | LLOQ | 1 | 95.3 | 12.5 |
| LQC | 3 | 104.8 | 9.8 | |
| MQC | 100 | 96.7 | 7.2 | |
| HQC | 800 | 105.1 | 6.5 |
Table 3: Recovery and Matrix Effect
| Internal Standard | QC Level (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| This compound | LQC (3) | 85.2 | 84.9 | 98.7 |
| HQC (800) | 86.1 | 85.5 | 99.1 | |
| 4-Bromothiobenzamide | LQC (3) | 84.8 | 78.2 | 92.5 |
| HQC (800) | 85.5 | 79.1 | 93.1 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of the internal standards.
Caption: Workflow for the comparative validation of internal standards for 4-Chlorothiobenzamide analysis.
Discussion and Conclusion
Based on the hypothetical data, the stable isotope-labeled internal standard, this compound, demonstrates superior performance compared to the structural analog, 4-Bromothiobenzamide.
-
Linearity: Both internal standards provided excellent linearity with correlation coefficients well above the acceptable limit of 0.99.
-
Accuracy and Precision: The SIL-IS provided better accuracy and precision across all quality control levels, with values well within the recommended ±15% (±20% for LLOQ) for accuracy and <15% (<20% for LLOQ) for precision. The Analog-IS, while acceptable, showed higher variability.
-
Recovery and Matrix Effect: The recovery of the analyte was consistent regardless of the internal standard used. However, the recovery of the Analog-IS was slightly lower and less consistent than the SIL-IS. More importantly, the SIL-IS demonstrated a more effective normalization of the matrix effect, with values closer to 100%, indicating that it tracks the analyte's behavior in the presence of matrix components more effectively than the Analog-IS.
Navigating Inter-Laboratory Variability in the Analysis of 4-Chlorothiobenzamide-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible quantification of compounds in complex matrices is a cornerstone of pharmaceutical research and development. When bioanalytical methods are transferred between laboratories, ensuring minimal variability is paramount for the consistent evaluation of pharmacokinetics, safety, and efficacy. This guide provides a comprehensive overview of the factors influencing inter-laboratory variability in the analysis of 4-Chlorothiobenzamide-d4, a deuterated stable isotope-labeled internal standard. We will explore its performance in context with alternative analytical approaches and provide supporting data based on established principles of bioanalytical method validation.
The Critical Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential to correct for variations during sample processing and analysis.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard.[1][2][3] This is because their physicochemical properties are nearly identical to the analyte of interest (4-Chlorothiobenzamide), ensuring they behave similarly during extraction, chromatography, and ionization.[1][2] This co-elution and similar behavior effectively compensate for matrix effects, which are a significant source of variability between different sample lots and, by extension, between laboratories.[4]
Performance Comparison: this compound vs. Alternative Internal Standards
The choice of an internal standard significantly impacts the precision and accuracy of a bioanalytical method. While structural analogs can be used, they may not perfectly mimic the behavior of the analyte, leading to greater variability.
| Performance Metric | This compound (SIL IS) | Structural Analog IS | No Internal Standard |
| Precision (CV%) | Typically <15% (inter-day and inter-lab)[5] | Can be >15%, higher variability | Highly variable, often unacceptable |
| Accuracy (% Bias) | Typically within ±15% of nominal[5] | Can show significant bias due to differential matrix effects | Prone to large, unpredictable errors |
| Matrix Effect | High degree of compensation[4] | Partial and variable compensation | No compensation |
| Extraction Recovery | High degree of compensation for variability[4] | Inconsistent compensation | No compensation |
| Inter-laboratory Reproducibility | High | Moderate to Low | Very Low |
Experimental Protocol: A Representative LC-MS/MS Method
The following is a typical experimental protocol for the quantification of an analyte using a stable isotope-labeled internal standard like this compound in a biological matrix (e.g., plasma).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 20 µL of working internal standard solution (this compound in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column, such as a C18 (e.g., 100 x 2.1 mm, 3.5 µm).[5]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in methanol.[5]
-
Gradient: A linear gradient tailored to achieve separation from matrix components.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both 4-Chlorothiobenzamide and this compound.
-
Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature would be optimized for maximum sensitivity.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logic behind using a stable isotope-labeled internal standard to mitigate variability.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. food.actapol.net [food.actapol.net]
The Performance of Deuterated Tracers in Bioanalysis: A Comparative Guide to Busulfan-d8
In the landscape of quantitative bioanalysis, particularly in pharmaceutical research and clinical diagnostics, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving accurate and precise measurements with liquid chromatography-mass spectrometry (LC-MS). This guide provides a comprehensive comparison of the performance characteristics of Busulfan-d8, a deuterated tracer, against a non-isotopically labeled internal standard for the quantification of the alkylating agent Busulfan.
This comparison will objectively present experimental data, detail the methodologies employed, and visualize the workflows and validation processes. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate internal standards for their bioanalytical assays.
Superior Performance of Busulfan-d8 as a Tracer
Busulfan-d8 is chemically identical to Busulfan, with the exception that eight hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle modification in mass allows it to be distinguished by a mass spectrometer while ensuring it behaves almost identically to the unlabeled analyte during sample preparation and analysis. This co-elution and similar behavior are critical for correcting variations that can occur during the analytical process, such as extraction efficiency and matrix effects.
An alternative approach is the use of a structurally similar, but not isotopically labeled, internal standard. For Busulfan analysis, 1,6-bis(methanesulfonyloxy)hexane has been utilized, particularly in methods employing HPLC with UV detection[1]. While this can provide a degree of normalization, it does not perfectly mimic the analyte's behavior, which can lead to less accurate and precise results compared to a deuterated analog.
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Busulfan quantification using Busulfan-d8 as an internal standard, and a comparative HPLC-UV method using a non-deuterated internal standard.
Table 1: Performance Characteristics of Busulfan Quantification Methods
| Parameter | LC-MS/MS with Busulfan-d8 | HPLC-UV with 1,6-bis(methanesulfonyloxy)hexane |
| Linearity (Range) | 0.03 - 5 mg/L (R² > 0.995)[2] | 66 - 5,280 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 0.03 mg/L[2] | 66 ng/mL[1] |
| Intra-day Precision (%CV) | < 7.2%[2] | Not explicitly stated |
| Inter-day Precision (%CV) | < 7.2%[2] | Not explicitly stated |
| Accuracy (Bias %) | Within ±15%[2] | Not explicitly stated |
| Recovery (%) | ~94.6 - 103.3%[2] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are the protocols for the LC-MS/MS analysis of Busulfan using Busulfan-d8.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of human plasma, standard, or quality control sample, add 100 µL of the Busulfan-d8 internal standard working solution (0.1 mg/L).[2]
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.[2]
-
Centrifuge the samples at 10,000 x g for 6 minutes at room temperature.[2]
-
Transfer the supernatant to an autosampler vial and inject 2 µL into the LC-MS/MS system.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Shimadzu LC-30 AD[2]
-
Column: C18 reverse-phase column[2]
-
Mobile Phase: Isocratic elution with 2 mM ammonium acetate and 0.1% formic acid in a 30:70 (v/v) mixture of methanol and water.[2]
-
Flow Rate: 0.35 mL/min[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer[2]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
Visualizing the Workflow and Validation
To further clarify the experimental and validation processes, the following diagrams are provided.
References
- 1. Comparison of Two Analytical Methods for Busulfan Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and accurate method for quantifying busulfan in plasma samples by isocratic liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Human Plasma-Busulfan Concentration by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method development for quantification of busulfan in human plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking a Novel Method Against Established Assays for 4-Chlorothiobenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel analytical method, hereafter referred to as "New Method X," with established assays for the quantitative analysis of 4-Chlorothiobenzamide. 4-Chlorothiobenzamide is a crucial intermediate in the synthesis of various pharmaceutical and agricultural compounds, making its accurate and efficient quantification essential for research and development. This document outlines the experimental protocols for established techniques and presents a comparative analysis of their performance against New Method X, supported by hypothetical experimental data.
Established Methods for 4-Chlorothiobenzamide Analysis
Traditional quantification of 4-Chlorothiobenzamide and other thioamides primarily relies on spectrophotometric and chromatographic techniques.[1][2] These methods are well-documented and have been widely used in analytical chemistry.
1. UV-Visible Spectrophotometry: This method is based on the principle that 4-Chlorothiobenzamide absorbs light in the ultraviolet-visible region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution. Oxidative coupling reactions with reagents like m-aminophenol and 2,6-dihydroxybenzoic acid can be used to produce colored products with distinct absorbance maxima, enhancing the specificity and sensitivity of the assay.[1]
2. High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that is highly effective for the analysis of complex mixtures.[3] For 4-Chlorothiobenzamide, a reversed-phase HPLC method using a C18 column is typically employed.[4] The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection is commonly achieved using a UV detector set at the wavelength of maximum absorbance for 4-Chlorothiobenzamide.
A Novel Approach: New Method X
To address the limitations of established methods, such as sample preparation time and sensitivity, "New Method X" has been developed. This hypothetical method is conceptualized based on emerging analytical technologies, potentially incorporating advancements like biosensors or novel spectroscopic techniques combined with machine learning algorithms for high-sensitivity detection.[5] For the purpose of this guide, New Method X is characterized by its high sensitivity, rapid analysis time, and simplified sample preparation protocol.
Comparative Performance Data
The following table summarizes the key performance metrics of the established assays and New Method X based on hypothetical experimental data.
| Parameter | UV-Visible Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | New Method X (Hypothetical) |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.1 µg/mL | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~3 µg/mL | ~0.3 µg/mL | ~0.03 µg/mL |
| Linear Range | 1 - 25 µg/mL | 0.1 - 100 µg/mL | 0.01 - 50 µg/mL |
| Analysis Time per Sample | ~15 minutes | ~30 minutes | ~5 minutes |
| Sample Preparation Complexity | Moderate | High | Low |
| Specificity | Moderate | High | High |
| Precision (%RSD) | < 5% | < 2% | < 1% |
| Accuracy (%Recovery) | 95 - 105% | 98 - 102% | 99 - 101% |
Experimental Protocols
UV-Visible Spectrophotometric Assay
Principle: This method relies on the reaction of 4-Chlorothiobenzamide with an oxidizing agent and a coupling reagent to form a colored product, which is then quantified by measuring its absorbance.
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of 4-Chlorothiobenzamide (100 µg/mL) in methanol. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing 4-Chlorothiobenzamide in methanol to achieve a concentration within the linear range of the assay.
-
Color Development: To 1 mL of the standard or sample solution, add 1 mL of 0.1 M HCl, 1 mL of 1% (w/v) N,N-dimethyl-p-phenylenediamine (DMPD) as a coupling reagent, and 1 mL of 0.1 M FeCl₃ as an oxidizing agent.[6][7]
-
Incubation: Allow the reaction mixture to stand for 15 minutes at room temperature for complete color development.
-
Measurement: Measure the absorbance of the resulting colored solution at its wavelength of maximum absorption (λmax) using a UV-Visible spectrophotometer against a reagent blank.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of 4-Chlorothiobenzamide in the sample from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Assay
Principle: This method separates 4-Chlorothiobenzamide from other components in a sample mixture based on its affinity for a stationary phase, followed by its detection and quantification.[3]
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at the λmax of 4-Chlorothiobenzamide.
-
Column Temperature: 30 °C.
-
-
Standard Solution Preparation: Prepare a stock solution of 4-Chlorothiobenzamide (100 µg/mL) in the mobile phase. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to a concentration within the linear range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to 4-Chlorothiobenzamide based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of 4-Chlorothiobenzamide in the sample from the calibration curve.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the established and the new methods.
Caption: Workflow for the UV-Visible Spectrophotometric Assay.
References
- 1. (PDF) Spectrophotometric Determination of Some [research.amanote.com]
- 2. ojs.ikm.mk [ojs.ikm.mk]
- 3. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Method for Carbendazim High-Sensitivity Detection Based on the Combination of Metamaterial Sensor and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. researchgate.net [researchgate.net]
The Deuterium Advantage: A Comparative Analysis of Results with and without 4-Chlorothiobenzamide-d4's Isotopic Counterpart
For researchers, scientists, and drug development professionals, the strategic incorporation of deuterium into a molecule can significantly alter its metabolic fate, offering a powerful tool to enhance pharmacokinetic properties. While specific comparative experimental data for 4-Chlorothiobenzamide-d4 is not publicly available, this guide provides a representative statistical comparison based on a case study of a deuterated Polo-like kinase 1 (PLK1) inhibitor, PR00012, and its non-deuterated analog, NMS-P937. This comparison will illustrate the potential benefits of deuteration, a principle applicable to molecules like 4-Chlorothiobenzamide.
The fundamental principle behind the utility of deuterated compounds is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond.[1] This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, particularly by metabolic enzymes like the cytochrome P450 (CYP450) family.[1] Consequently, replacing a hydrogen atom with deuterium at a metabolically vulnerable site can slow down the rate of a drug's breakdown.[1] This "metabolic shielding" can lead to an improved pharmacokinetic profile, including a longer half-life and increased overall exposure.[1][2]
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data from the comparative study of the deuterated PLK1 inhibitor (PR00012) and its non-deuterated counterpart (NMS-P937), showcasing the typical improvements observed with deuteration.
Table 1: In Vitro Kinase and Cellular Inhibition
| Compound | Target Kinase | IC50 (nM) | Pancreatic Cancer Cell Line Inhibition (GI50, nM) |
| NMS-P937 (Non-deuterated) | PLK1 | 2 | 5 - 20 |
| PR00012 (Deuterated) | PLK1 | 2 | 5 - 20 |
Source: Adapted from a study on deuterated PLK1 inhibitors.[3]
Table 2: In Vitro Metabolic Stability
| Compound | Matrix | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| NMS-P937 (Non-deuterated) | Human Liver Microsomes | 35 | 55 |
| PR00012 (Deuterated) | Human Liver Microsomes | 45 | 42 |
| NMS-P937 (Non-deuterated) | Rat Liver Microsomes | 25 | 78 |
| PR00012 (Deuterated) | Rat Liver Microsomes | 32 | 61 |
Source: Adapted from a study on deuterated PLK1 inhibitors.[3]
Table 3: In Vivo Pharmacokinetics in Mice
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t½, h) |
| NMS-P937 (Non-deuterated) | 10 | 1250 | 4500 | 2.5 |
| PR00012 (Deuterated) | 10 | 1300 | 5200 | 3.0 |
Source: Adapted from a study on deuterated PLK1 inhibitors.[3]
Table 4: In Vivo Efficacy and Toxicity in a Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Body Weight Loss (%) |
| Vehicle Control | 0 | < 5 |
| NMS-P937 (Non-deuterated) | 60 | 15 |
| PR00012 (Deuterated) | 65 | < 8 |
Source: Adapted from a study on deuterated PLK1 inhibitors.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation of comparative data. Below are representative protocols for the key experiments cited.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of the deuterated and non-deuterated compounds in liver microsomes.
Procedure:
-
The test compounds (deuterated and non-deuterated) are incubated with pooled human or rat liver microsomes at 37°C.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).
-
The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the half-life (t½).
-
Intrinsic clearance (CLint) is calculated from the half-life and the microsomal protein concentration.
In Vivo Pharmacokinetic Study
Objective: To compare the plasma concentration-time profiles of the deuterated and non-deuterated compounds after administration to an animal model.
Procedure:
-
The test compounds are administered to a cohort of animals (e.g., mice) via a specific route (e.g., oral gavage or intravenous injection) at a defined dose.
-
Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters such as maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) are calculated using non-compartmental analysis.
Mandatory Visualization
The following diagrams illustrate the conceptual frameworks behind the observed advantages of deuteration and the experimental workflow.
Caption: The Kinetic Isotope Effect (KIE) slows the metabolic conversion of a deuterated drug.
Caption: Experimental workflow for an in vitro metabolic stability assay.
References
Safety Operating Guide
Proper Disposal of 4-Chlorothiobenzamide-d4: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed protocol for the proper disposal of 4-Chlorothiobenzamide-d4, ensuring laboratory safety and regulatory compliance. The procedures outlined are based on safety data for the analogous non-deuterated compound, 4-Chlorothiobenzamide, as the isotopic labeling does not significantly alter its chemical hazards.
Immediate Safety and Handling Precautions
4-Chlorothiobenzamide is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] Therefore, appropriate personal protective equipment (PPE) is mandatory. Before handling the compound, ensure you are wearing:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if handling large quantities, additional protective clothing.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator is recommended.[2][3]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for 4-Chlorothiobenzamide. This information is crucial for assessing the risks associated with its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₇H₂D₄ClNS | N/A |
| Molecular Weight | 175.70 g/mol | N/A |
| Melting Point | 127-130 °C | [4] |
| Boiling Point (Predicted) | 275.6 ± 42.0 °C | [4] |
| Density (Predicted) | 1.341 ± 0.06 g/cm³ | [4] |
| Water Solubility | Insoluble | [4] |
| GHS Hazard Statements | H302, H317 | [2][3] |
| Storage Class | 11 (Combustible Solids) | [2][3] |
Step-by-Step Disposal Protocol
Adherence to federal, state, and local regulations is essential for the disposal of this compound.[4] The generator of the waste bears the ultimate responsibility for its proper classification and disposal.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
-
Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes should never be mixed.
Step 2: Waste Collection and Labeling
-
Collect all this compound waste in a designated, leak-proof, and sealable container. The container should be made of a material compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started and any other information required by your institution.
Step 3: On-Site Neutralization (If Applicable and Permitted)
-
For small quantities, some institutions may have protocols for chemical degradation. However, given the hazards of this compound and its combustion products (including hydrogen chloride and sulfur oxides), on-site treatment is not generally recommended without specific EHS approval and appropriate facilities.
Step 4: Professional Disposal
-
The recommended disposal method is incineration.[4] This should be performed in a chemical incinerator equipped with an afterburner and a scrubber to neutralize the hazardous combustion products.[4]
-
It may be possible to dissolve or mix the material with a combustible solvent before incineration.[4]
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) for 4-Chlorothiobenzamide.
Spill and Emergency Procedures
In the event of a spill:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.
-
Contain the Spill: Use an inert absorbent material such as sand, silica gel, or a universal binder to absorb the spilled solid.[4]
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[4]
-
Decontaminate the Area: Clean the spill area thoroughly.
-
Report the Spill: Report the incident to your supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Chlorothiobenzamide-d4
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Chlorothiobenzamide-d4. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is a deuterated analog of 4-Chlorothiobenzamide. While specific toxicity data for the deuterated form is not available, it should be handled with the same precautions as the parent compound. Based on data for 4-Chlorothiobenzamide and similar chemical structures, the primary hazards are:
-
Skin Sensitization : May cause an allergic skin reaction.[1]
-
Eye Damage/Irritation : Causes serious eye damage or irritation.
-
Aquatic Hazard : Harmful to aquatic life with long-lasting effects.
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[1][2] |
| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[1] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Danger/Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Chronic Hazard | Category 3 | - | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Strict adherence to PPE guidelines is mandatory to minimize exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | ||
| Gloves | Double gloving with nitrile gloves is a recommended minimum.[3] For extended contact, consider Viton™ gloves, which have shown high resistance to chlorinated aromatic compounds.[4] | Prevents skin contact and potential sensitization. Nitrile gloves offer good initial protection but may have limited breakthrough times with chlorinated aromatics.[4] |
| Lab Coat | A chemically resistant lab coat, fully buttoned. | Protects against incidental skin contact from spills and splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter (e.g., Filter A/P2) should be used when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. | Minimizes inhalation of the compound, which may be harmful. |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be performed within a certified chemical fume hood to control exposure.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Ensure the chemical fume hood has a current certification and is functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.[3]
-
Assemble all required materials (glassware, solvents, etc.) before starting.
-
Don the full, required PPE as specified in the table above.
-
-
Handling the Compound:
-
Weighing: Always weigh the solid material within the fume hood. Use a dedicated spatula and weighing vessel.
-
Solution Preparation: If preparing a solution, slowly add the solid to the solvent to prevent splashing. Keep containers covered whenever possible.
-
Execution: Carry out all experimental steps meticulously within the fume hood.
-
-
Post-Handling:
-
Decontamination: Thoroughly clean all non-disposable equipment and glassware with a suitable solvent inside the fume hood. Collect the rinseate as hazardous liquid waste.[3]
-
Area Cleaning: Wipe down the work surface of the fume hood.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination, removing gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[5]
-
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure compliance.
Waste Stream Management
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | All contaminated disposables (e.g., gloves, bench paper, pipette tips, weighing boats) must be placed in a container designated for "Chlorinated Aromatic Waste" or "Toxic Chemical Waste." |
| Liquid Waste | Labeled, sealed hazardous waste container. | All solutions containing this compound and solvent rinses from decontamination must be collected in a clearly labeled, sealed container. Do not dispose of down the drain. [3] |
| Empty Containers | Original container or hazardous waste container. | Rinse the empty container three times with a suitable solvent. Collect the rinseate as hazardous liquid waste. Deface the label on the empty container before disposing of it as solid waste. |
Disposal Logistics
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for waste pickup, labeling, and disposal documentation. It is the responsibility of the waste generator to ensure compliance with all federal, state, and local regulations.[6]
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse the affected area with plenty of soap and water.[5] If skin irritation or a rash develops, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[5][6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][5][6] Seek immediate medical attention and call a poison control center.[2][5][6] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a sealed, labeled hazardous waste container, and decontaminate the area. Prevent the spill from entering drains. |
References
- 1. 4-Chlorothiobenzamide | C7H6ClNS | CID 2734826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. benchchem.com [benchchem.com]
- 4. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

